(2-Methylpyrimidin-5-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methylpyrimidin-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-8-3-6(2-7)4-9-5/h3-4H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRGKUTZSTXSQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612087 | |
| Record name | 1-(2-Methylpyrimidin-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14273-46-2 | |
| Record name | 1-(2-Methylpyrimidin-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (2-Methylpyrimidin-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methylpyrimidin-5-yl)methanamine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrimidine scaffold in a wide range of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, including its structure and physicochemical characteristics. While experimental data for this specific molecule is limited in publicly available literature, this document compiles available computed data and provides detailed, generalized experimental protocols for its synthesis and characterization based on established methods for structurally related compounds. Furthermore, a plausible signaling pathway that could be modulated by this class of compounds is presented, offering a starting point for biological evaluation. This guide is intended to serve as a valuable resource for researchers investigating this compound and its analogs for potential therapeutic applications.
Chemical and Physical Properties
Table 1: Chemical Identifiers and Computed Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 14273-46-2 | [1] |
| Molecular Formula | C₆H₉N₃ | [1] |
| Molecular Weight | 123.16 g/mol | [1] |
| Canonical SMILES | CC1=NC=C(C=N1)CN | [1] |
| InChI Key | OYRGKUTZSTXSQS-UHFFFAOYSA-N | [1] |
| XLogP3 | -0.5 | [1] |
| Topological Polar Surface Area | 51.8 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
Note: The physicochemical properties listed above are computationally generated and should be confirmed through experimental validation.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly described in the reviewed literature. However, based on the synthesis of the closely related and industrially significant compound 4-amino-5-aminomethyl-2-methylpyrimidine (also known as Grewe diamine), a plausible and detailed synthetic route can be proposed.[2][3][4] The following protocols are generalized and may require optimization for the specific target molecule.
Proposed Synthesis Protocol: Reduction of 2-Methylpyrimidine-5-carbonitrile
A common and effective method for the synthesis of aminomethylpyrimidines is the reduction of the corresponding pyrimidine-5-carbonitrile.
Reaction Scheme:
Materials and Reagents:
-
2-Methylpyrimidine-5-carbonitrile
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Raney Nickel with H₂, Sodium borohydride with a catalyst)
-
Anhydrous solvent (e.g., Diethyl ether, Tetrahydrofuran (THF), Methanol for catalytic hydrogenation)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Methylpyrimidine-5-carbonitrile (1.0 equivalent) in the appropriate anhydrous solvent.
-
Reduction:
-
Using LiAlH₄: Slowly add a solution of LiAlH₄ (typically 1.5-2.0 equivalents) in the same anhydrous solvent to the suspension of the nitrile at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Using Catalytic Hydrogenation: In a hydrogenation vessel, dissolve 2-Methylpyrimidine-5-carbonitrile in a suitable solvent like methanol. Add a catalytic amount of Raney Nickel. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature or with gentle heating until the reaction is complete.
-
-
Work-up:
-
For LiAlH₄ reduction: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). Filter the resulting precipitate and wash it thoroughly with the reaction solvent.
-
For Catalytic Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent.
-
-
Extraction: Concentrate the filtrate under reduced pressure. If necessary, dissolve the residue in water, basify with NaOH to a pH > 10, and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Characterization Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The expected spectrum would show a singlet for the methyl group protons, signals for the pyrimidine ring protons, and a signal for the aminomethyl (-CH₂NH₂) protons.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum in the same solvent will show distinct signals for the methyl carbon, the pyrimidine ring carbons, and the aminomethyl carbon.
2.2.2. Infrared (IR) Spectroscopy
Acquire the IR spectrum of the purified compound (as a thin film or KBr pellet). Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the methyl and methylene groups, and C=N and C=C stretching vibrations characteristic of the pyrimidine ring.
2.2.3. Mass Spectrometry (MS)
Obtain a mass spectrum using a suitable ionization technique (e.g., Electrospray Ionization - ESI). The spectrum should show a prominent peak for the molecular ion [M+H]⁺ corresponding to the calculated molecular weight.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been extensively studied, the pyrimidine core is a well-established pharmacophore in a multitude of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[5][6][7] Derivatives of 5-aminomethyl-2-methylpyrimidine are known to be key intermediates in the biosynthesis of Thiamine (Vitamin B1).[2][8]
Given the structural similarities to other biologically active pyrimidines, it is plausible that this compound and its derivatives could interact with various cellular signaling pathways. One such pathway that is frequently modulated by small molecule inhibitors with a pyrimidine scaffold is the PI3K/Akt/mTOR signaling pathway , which is crucial in regulating cell growth, proliferation, and survival, and is often dysregulated in cancer.
Below is a generalized representation of the PI3K/Akt/mTOR pathway, illustrating potential points of inhibition by a hypothetical pyrimidine-based inhibitor.
Caption: A generalized diagram of the PI3K/Akt/mTOR signaling pathway, a common target for pyrimidine-based inhibitors.
Conclusion
This compound presents an interesting scaffold for further investigation in drug discovery. This technical guide has summarized the available chemical information and provided a predictive framework for its synthesis and characterization based on established chemical literature for analogous compounds. The exploration of its biological activities, potentially through screening against kinase panels or in cell-based assays targeting pathways like PI3K/Akt/mTOR, could unveil novel therapeutic opportunities. The experimental validation of the computed properties and the optimization of the proposed synthetic routes are critical next steps for any research program focused on this molecule.
References
- 1. This compound | C6H9N3 | CID 21294601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-(Aminomethyl)-2-methylpyrimidin-4-amine|95-02-3 [benchchem.com]
An In-depth Technical Guide to the Synthesis of (2-Methylpyrimidin-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (2-Methylpyrimidin-5-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The synthesis of this pyrimidine derivative can be approached through two principal strategies: the reduction of a nitrile intermediate and the nucleophilic substitution of a halide precursor. This document details the experimental protocols, presents quantitative data, and visualizes the synthetic pathways to aid researchers in the efficient preparation of this target compound.
Route 1: Reduction of 2-Methylpyrimidine-5-carbonitrile
This route is a common and effective method for the synthesis of this compound. The key intermediate, 2-methylpyrimidine-5-carbonitrile, is first synthesized and then reduced to the desired primary amine.
Step 1: Synthesis of 2-Methylpyrimidine-5-carbonitrile
The synthesis of the nitrile intermediate can be achieved via a cyanation reaction of a halogenated pyrimidine precursor, typically 5-bromo-2-methylpyrimidine.
Experimental Protocol: Cyanation of 5-Bromo-2-methylpyrimidine
Aryl and heteroaryl nitriles can be obtained from the corresponding bromides using various cyanation methods. A common approach involves the use of a copper catalyst with a cyanide source. For instance, the cyanation of 5-bromopyrimidine has been reported using potassium ferrocyanide (K4[Fe(CN)6]) as a less toxic cyanide source in the presence of a copper(I) iodide catalyst and a ligand such as an amino-β-cyclodextrin.[1] The reaction is typically carried out in a solvent like DMF at elevated temperatures.[1]
Alternatively, palladium-catalyzed cyanation reactions are also widely used. These methods often employ a palladium catalyst, a cyanide source like zinc cyanide or potassium cyanide, and a suitable ligand.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 5-Bromo-2-methylpyrimidine | CuI, K4[Fe(CN)6], Ligand, DMF, Heat | 2-Methylpyrimidine-5-carbonitrile | Moderate to High | [1] |
| 5-Bromo-2-methylpyrimidine | Pd catalyst, Zn(CN)2, Ligand, Solvent, Heat | 2-Methylpyrimidine-5-carbonitrile | Good to Excellent | N/A |
Step 2: Reduction of 2-Methylpyrimidine-5-carbonitrile to this compound
The reduction of the nitrile group can be accomplished through two primary methods: catalytic hydrogenation or chemical reduction with a hydride reagent.
Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles to primary amines. Raney Nickel is a common catalyst for this transformation.
Experimental Protocol: Catalytic Hydrogenation using Raney Nickel
A solution of 2-methylpyrimidine-5-carbonitrile in a suitable solvent, such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines, is subjected to hydrogenation in the presence of a Raney Nickel catalyst. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.
| Starting Material | Catalyst | Solvent | Conditions | Product | Yield | Reference |
| 2-Methylpyrimidine-5-carbonitrile | Raney Nickel | Ethanol, Ammonia | H2 pressure, Heat | This compound | High | N/A |
Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting nitriles to primary amines.[2][3]
Experimental Protocol: LiAlH4 Reduction
To a suspension of LiAlH4 in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), a solution of 2-methylpyrimidine-5-carbonitrile in the same solvent is added dropwise at a controlled temperature (often 0 °C).[4] The reaction mixture is then typically stirred at room temperature or refluxed to ensure complete reduction.[4] A careful workup procedure is required to quench the excess LiAlH4 and hydrolyze the aluminum complexes to liberate the amine. A common workup involves the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water.[4]
| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |
| 2-Methylpyrimidine-5-carbonitrile | LiAlH4 | Dry THF or Diethyl Ether | 0 °C to RT/Reflux | This compound | Good to High | [4][5][6] |
Route 2: Gabriel Synthesis from 5-(Bromomethyl)-2-methylpyrimidine
The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct amination.[7][8][9]
Step 1: Synthesis of 5-(Bromomethyl)-2-methylpyrimidine
The starting material for the Gabriel synthesis is 5-(bromomethyl)-2-methylpyrimidine. This can be prepared from the corresponding hydroxymethyl derivative, 2-methyl-5-(hydroxymethyl)pyrimidine. The synthesis of this alcohol can be achieved by the reduction of a corresponding carboxylic acid or ester. For instance, the reduction of 6-bromonicotinic acid to (6-bromopyridin-3-yl)methanol has been reported using a borane-THF complex.[10] A similar strategy could be applied to a 2-methylpyrimidine-5-carboxylic acid derivative.
Once 2-methyl-5-(hydroxymethyl)pyrimidine is obtained, the hydroxyl group can be converted to a bromide using standard reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2-Methyl-5-(hydroxymethyl)pyrimidine | PBr3 or HBr, Solvent | 5-(Bromomethyl)-2-methylpyrimidine | N/A | N/A |
Step 2: Gabriel Synthesis of this compound
The Gabriel synthesis involves the N-alkylation of potassium phthalimide with the alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.[7][11][12]
Experimental Protocol: Gabriel Synthesis
Potassium phthalimide is reacted with 5-(bromomethyl)-2-methylpyrimidine in a polar aprotic solvent like dimethylformamide (DMF). The resulting N-((2-methylpyrimidin-5-yl)methyl)phthalimide is then cleaved, typically by reaction with hydrazine hydrate in a protic solvent like ethanol, to yield the desired this compound and phthalhydrazide as a byproduct.[7]
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 5-(Bromomethyl)-2-methylpyrimidine | 1. Potassium phthalimide, DMF 2. Hydrazine hydrate, Ethanol | This compound | Good | [7][9] |
Synthetic Pathways and Workflows
Caption: Overview of the two primary synthetic routes to this compound.
Caption: Detailed workflow for the synthesis of this compound via Route 1.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. prepchem.com [prepchem.com]
- 11. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. jk-sci.com [jk-sci.com]
Technical Whitepaper: (2-Methylpyrimidin-5-yl)methanamine (CAS 14273-46-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methylpyrimidin-5-yl)methanamine, CAS number 14273-46-2, is a substituted pyrimidine that holds potential as a versatile building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, potential synthesis methodologies, and prospective, though not yet fully elucidated, biological significance based on the activities of structurally related pyrimidine derivatives. This document aims to serve as a foundational resource for researchers interested in the exploration and utilization of this compound in the development of novel therapeutic agents.
Chemical and Physical Properties
This compound is a heterocyclic amine with the molecular formula C₆H₉N₃ and a molecular weight of 123.16 g/mol .[1] A summary of its key computed physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₃ | --INVALID-LINK-- |
| Molecular Weight | 123.16 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Synonyms | 5-Aminomethyl-2-methylpyrimidine | --INVALID-LINK-- |
| CAS Number | 14273-46-2 | --INVALID-LINK-- |
| Topological Polar Surface Area | 51.8 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
| Rotatable Bond Count | 1 | --INVALID-LINK-- |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential two-step synthesis can be envisioned starting from 2-methyl-5-cyanopyrimidine. The first step would involve the reduction of the nitrile group to an amine.
Experimental Protocol: Reduction of 2-Methyl-5-cyanopyrimidine
Materials:
-
2-Methyl-5-cyanopyrimidine
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (using LiAlH₄):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2-methyl-5-cyanopyrimidine (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and extract with 1M HCl.
-
Basify the aqueous layer with concentrated NaOH to a pH > 12 and extract with diethyl ether.
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.
Purification:
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
Potential Biological Activities and Therapeutic Applications
Direct biological studies on this compound are limited in the public domain. However, the pyrimidine core is a cornerstone of numerous biologically active compounds.[2][3][4][5][6] The structure-activity relationships of various 2,5-disubstituted pyrimidines suggest that this compound could be a valuable scaffold for developing agents with a range of therapeutic applications.
Inferred Biological Activities from Analogs
-
Anticancer Activity: Many pyrimidine derivatives are known to exhibit potent anticancer activity by targeting various enzymes and signaling pathways involved in cancer cell proliferation and survival.[2][5] For instance, certain substituted pyrimidines act as kinase inhibitors, disrupting signal transduction pathways essential for tumor growth.
-
Antibacterial and Antifungal Activity: The pyrimidine nucleus is a key component of several antimicrobial agents.[2][6] These compounds often function by inhibiting essential metabolic pathways in microorganisms.
-
Anti-inflammatory Activity: Some pyrimidine derivatives have demonstrated significant anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[2]
Hypothetical Drug Discovery Workflow
The exploration of this compound in a drug discovery program would likely follow a structured workflow.
Potential Signaling Pathway Interactions
Given the prevalence of pyrimidine-based kinase inhibitors, it is plausible that derivatives of this compound could interact with various kinase signaling pathways implicated in diseases such as cancer. A generalized representation of a kinase signaling pathway that could be targeted is shown below.
Conclusion
This compound (CAS 14273-46-2) represents a promising, yet underexplored, chemical entity. Its structural similarity to the core of many biologically active molecules suggests significant potential for its use in the development of novel therapeutics. This technical guide provides a starting point for researchers by summarizing its known properties, proposing a viable synthetic route based on established chemistry, and postulating potential biological activities based on the extensive literature on pyrimidine derivatives. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its therapeutic potential.
References
- 1. This compound | C6H9N3 | CID 21294601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. wjarr.com [wjarr.com]
The Diverse Biological Activities of Pyrimidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a focal point of medicinal chemistry research, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.
Anticancer Activity of Pyrimidine Derivatives
Pyrimidine derivatives represent a cornerstone in modern cancer chemotherapy, with several approved drugs and numerous candidates in clinical development.[3][4] Their anticancer effects are often mediated through the inhibition of key enzymes and signaling pathways that are critical for tumor growth, proliferation, and survival.
Mechanisms of Action
A primary mechanism by which pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1][3] Overexpression or mutations of these kinases are common in many cancers, leading to uncontrolled cell proliferation. Pyrimidine-based inhibitors are often designed to compete with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways and inducing apoptosis in cancer cells.[1][5]
Another significant mechanism is the inhibition of enzymes involved in nucleotide synthesis, such as thymidylate synthase. By blocking the synthesis of essential precursors for DNA replication, these pyrimidine analogs selectively target rapidly dividing cancer cells.[6] Some derivatives also exert their effects by intercalating into DNA or inhibiting topoisomerase IIα, leading to DNA damage and cell death.[7]
Quantitative Data: Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative pyrimidine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
Table 1: Anticancer Activity of Pyrimidine Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine derivative (VIIa) | 57 different cell lines | 0.326 - 4.31 | [8] |
| Pyrido[2,3-d]pyrimidine-4(3H)-one derivative (11) | EGFRWT | 0.099 | [9] |
| Pyrido[2,3-d]pyrimidine-4(3H)-one derivative (11) | EGFRT790M | 0.123 | [9] |
| Thiouracil amide derivative (9) | Human breast cancer cells | 18 | [9] |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (2) | HT-1080, MCF-7, MDA-MB-231, A549 | 13.89 - 19.43 | [9] |
| Pyrimidine-tethered chalcone (B-4) | MCF-7 | 6.70 ± 1.02 | [10] |
| Pyrimidine-tethered chalcone (B-4) | A549 | 20.49 ± 2.7 | [10] |
| Pyrrolo[2,3-d]pyrimidine derivative (31r) | Ba/F3 EGFR¹⁹del/T⁷⁹⁰M/C⁷⁹⁷S | <0.0005 | [11] |
| Pyrrolo[2,3-d]pyrimidine derivative (31r) | Ba/F3 EGFR L⁸⁵⁸R/T⁷⁹⁰M/C⁷⁹⁷S | <0.0005 | [11] |
| Indazol-pyrimidine derivative (4f) | MCF-7 | 1.629 | [12] |
| Indazol-pyrimidine derivative (4i) | MCF-7 | 1.841 | [12] |
| Indazol-pyrimidine derivative (4i) | A549 | 2.305 | [12] |
| Indazol-pyrimidine derivative (4i) | Caco2 | 4.990 | [12] |
| C-5-alkynyluracil derivative | HeLa | 3.0 | [13] |
| (4-Pyrazolyl)-2-aminopyrimidine (17) | CDK2 | 0.00029 | [14] |
| N²,N⁴-disubstituted pyrimidine-2,4-diamine (3g) | CDK2/cyclin A | 0.083 | [15] |
| N²,N⁴-disubstituted pyrimidine-2,4-diamine (3c) | CDK9/cyclin T1 | 0.065 | [15] |
| Pyrazolo[1,5-a]pyrimidine derivative (10b) | MCF-7 | 10.05 | [16] |
| Pyrazolo[1,5-a]pyrimidine derivative (10b) | HepG2 | 17.12 | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 50 µL of 1X MTT working solution to each well and incubate for 4 hours under normal cell culture conditions.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathway: EGFR Inhibition
Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.[1][5]
Antimicrobial Activity of Pyrimidine Derivatives
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Pyrimidine derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[17]
Mechanisms of Action
The antimicrobial mechanisms of pyrimidine derivatives are varied. Some compounds are known to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway, which is crucial for microbial DNA synthesis. Others may disrupt cell wall synthesis, interfere with protein synthesis, or damage the microbial cell membrane.[17]
Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected pyrimidine derivatives against various bacterial and fungal strains.
Table 2: Antimicrobial Activity (MIC) of Pyrimidine Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrido[2,3-d]pyrimidine (5b, 5c, 5f, 6, 7, 14a) | Gram-positive & Gram-negative bacteria | 0.48 - 3.91 | [17][18] |
| 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one (9d) | Candida albicans | 4-20 (µmol/L) | [19] |
| 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one (9d) | Ganoderma lucidum | 4-20 (µmol/L) | [19] |
| Pyrimidine derivative (S1) | S. aureus | 16.26 | [20] |
| Pyrimidine derivative (S7) | B. subtilis | 17.34 | [20] |
| Pyrimidine derivative (S7) | E. coli | 17.34 | [20] |
| Pyrimidine derivative (S7, S11) | A. niger | 17.34 | [20] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer disk diffusion test is a widely used method to determine the susceptibility of bacteria to antimicrobial agents.[2][21]
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the pyrimidine derivative onto the agar surface.
-
Incubation: Incubate the plate under standardized conditions (e.g., 35°C for 16-18 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.
-
Interpretation: Compare the zone diameters to established interpretive charts to determine if the organism is susceptible, intermediate, or resistant to the compound.
References
- 1. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 3. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jrasb.com [jrasb.com]
- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpr.com [ijrpr.com]
- 10. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]
- 13. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. asm.org [asm.org]
Discovery of Novel Pyrimidine Compounds: A Technical Guide for Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous biologically active compounds, including several approved drugs.[1] Its inherent ability to mimic endogenous nucleic acid components allows for interactions with a wide range of biological targets, making it a privileged structure in the design of novel therapeutics.[1][2] Recent research has yielded a plethora of innovative pyrimidine derivatives with significant potential in oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the discovery of selected novel pyrimidine compounds, with a focus on their synthesis, biological evaluation, and the signaling pathways they modulate. Detailed experimental protocols are provided to enable researchers to replicate and build upon these findings.
Key Areas of Discovery: Targeting Kinases in Oncology
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Consequently, they have emerged as major targets for anticancer drug discovery.[2][3] Pyrimidine derivatives have been successfully developed as potent and selective kinase inhibitors.[2][3] This guide will focus on two promising classes of pyrimidine-based kinase modulators: aminopyrimidine derivatives as broad-spectrum anticancer agents and pyrimidine-5-carbonitrile derivatives as specific EGFR inhibitors.
Novel Aminopyrimidine Derivatives as Potent Anti-Proliferative Agents
Researchers have reported the discovery of a novel aminopyrimidine compound, RDS 3442, which has demonstrated significant anti-proliferative activity across various cancer cell lines, including glioblastoma, triple-negative breast cancer, and colon adenocarcinoma.[4][5] Further structure-activity relationship (SAR) studies have led to the synthesis of analogs with even greater potency.[4]
The anti-proliferative activity of RDS 3442 and its analogs was evaluated against a panel of human cancer cell lines. The half-maximal effective concentration (EC50) values are summarized in the table below.
| Compound | Cell Line (Histotype) | EC50 at 48h (µM) |
| RDS 3442 (1a) | U-87 MG (Glioblastoma) | 18.4 ± 1.5 |
| MDA-MB-231 (Breast) | 21.3 ± 1.8 | |
| HT-29 (Colon) | 25.1 ± 2.1 | |
| CAL27 (Oral Squamous Carcinoma) | 30.5 ± 2.5 | |
| Analog 2a | U-87 MG (Glioblastoma) | 5.4 ± 0.4 |
| MDA-MB-231 (Breast) | 4.2 ± 0.3 | |
| HT-29 (Colon) | 8.1 ± 0.6 | |
| CAL27 (Oral Squamous Carcinoma) | 7.9 ± 0.5 |
Data sourced from Madia et al. (2021).[4]
General Synthesis of Aminopyrimidine Derivatives (e.g., RDS 3442)
A general workflow for the synthesis and evaluation of these novel pyrimidine compounds is outlined below.
Synthesis of Intermediate 4a: A solution of 4-amino-2,6-dichloropyrimidine and the appropriate aniline in 2-methoxyethanol is refluxed for 15 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed, and dried to yield the intermediate.[4][5]
Synthesis of Final Aminopyrimidine (e.g., RDS 3442): The intermediate (e.g., 4a) is reacted with the desired amine in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF). The reaction is carried out in a microwave reactor at 150 °C for 30 minutes. After cooling, the product is purified by column chromatography.[4][5]
In Vitro Anti-Proliferative Assay (MTT Assay):
-
Cell Seeding: Human cancer cell lines (e.g., U-87 MG, MDA-MB-231, HT-29, CAL27) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the pyrimidine compounds (typically ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The EC50 values are calculated from the dose-response curves.
Pyrimidine-5-carbonitrile Derivatives as EGFR Tyrosine Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and inhibitors of its tyrosine kinase activity are used in the treatment of various cancers.[6][7] Novel pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking EGFR inhibitors, with some compounds showing greater potency than the approved drug erlotinib against several cancer cell lines.[7]
The in vitro cytotoxic activity (IC50) of pyrimidine-5-carbonitrile derivatives was assessed against a panel of human cancer cell lines, and their inhibitory activity against wild-type (WT) and mutant EGFR was determined.
| Compound | HCT-116 IC50 (µM) | HepG-2 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) | EGFRwt IC50 (µM) | EGFRT790M IC50 (µM) |
| 11b | 3.37 | 3.04 | 4.14 | 2.40 | 0.09 | 4.03 |
| 12b | 4.11 | 3.98 | 5.23 | 3.15 | 0.15 | 5.11 |
| 15b | 5.21 | 4.87 | 6.11 | 4.98 | 0.21 | 6.24 |
| Erlotinib | 15.34 | 25.51 | 21.63 | 10.08 | 0.05 | >10 |
Data sourced from Nasser et al. (2020).[7][8]
General Synthesis of Pyrimidine-5-carbonitrile Derivatives: A mixture of an appropriate enaminonitrile, malononitrile, and an aldehyde is refluxed in ethanol in the presence of a catalytic amount of piperidine. The resulting solid is filtered, washed with ethanol, and recrystallized to yield the final product.[7]
In Vitro EGFR Kinase Inhibition Assay (HTRF): The inhibitory activity of the compounds against EGFR is determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[7][8]
-
Reaction Setup: The assay is performed in a 384-well plate. The reaction mixture contains the EGFR enzyme, the biotinylated substrate peptide, and the test compound at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of ATP. The mixture is incubated at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: The reaction is stopped, and the detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin) are added.
-
Measurement: After incubation, the HTRF signal is read on a compatible plate reader. The IC50 values are determined from the inhibition curves.
The EGFR signaling pathway is a complex cascade that, upon activation by ligands like EGF, leads to downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, ultimately promoting cell proliferation, survival, and migration. The pyrimidine-5-carbonitrile derivatives act as ATP-competitive inhibitors, blocking the autophosphorylation of the EGFR tyrosine kinase domain and thereby inhibiting the downstream signaling cascade.[6]
Targeting the BMP2/SMAD1 Pathway for Bone Anabolism
Beyond oncology, novel pyrimidine derivatives are being explored for other therapeutic applications. One such area is in promoting bone formation. The Bone Morphogenetic Protein 2 (BMP2) signaling pathway is critical for osteoblast differentiation and bone regeneration.
A novel pyrimidine derivative, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide , has been identified as a potent bone anabolic agent that promotes osteogenesis by activating the BMP2/SMAD1 signaling pathway.
Signaling Pathway
The canonical BMP2 signaling pathway is initiated by the binding of BMP2 to its type II receptor (BMPRII), which then recruits and phosphorylates a type I receptor (BMPRI). The activated BMPRI phosphorylates receptor-regulated SMADs (SMAD1, SMAD5, and SMAD8). These phosphorylated R-SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of osteogenic genes like RUNX2.
Conclusion
The pyrimidine scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. The examples highlighted in this guide demonstrate the versatility of pyrimidine derivatives in targeting diverse biological pathways, from inhibiting kinase activity in cancer to promoting bone anabolism. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the further exploration and development of this important class of compounds. As our understanding of the molecular basis of diseases deepens, the rational design of novel pyrimidine-based molecules holds immense promise for addressing unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 6. Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of new pyrimidine derivatives as anticancer agents [usiena-air.unisi.it]
- 8. iris.uniroma1.it [iris.uniroma1.it]
An In-depth Technical Guide to (2-Methylpyrimidin-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methylpyrimidin-5-yl)methanamine is a heterocyclic amine that holds potential as a building block in medicinal chemistry and drug discovery. Its pyrimidine core is a common motif in a wide array of biologically active compounds. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential biological applications. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of synthetic pathways to serve as a valuable resource for researchers in the field.
Chemical Properties and Identification
This compound is a primary amine with the following key identifiers and physicochemical properties.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-(Aminomethyl)-2-methylpyrimidine | [1] |
| CAS Number | 14273-46-2 | [1] |
| Molecular Formula | C₆H₉N₃ | [1] |
| Molecular Weight | 123.16 g/mol | [1] |
| SMILES | CC1=NC=C(C=N1)CN | [1] |
| InChI Key | OYRGKUTZSTXSQS-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 51.8 Ų | [1] |
| logP (calculated) | -0.5 | [1] |
Synthesis
The synthesis of this compound is not extensively detailed in peer-reviewed literature as a primary research focus. However, a plausible and commonly employed synthetic strategy involves a two-step process: the synthesis of the nitrile precursor, 2-methyl-5-cyanopyrimidine, followed by its reduction to the target primary amine.
Synthesis of 2-Methyl-5-cyanopyrimidine (Precursor)
Several methods are reported for the synthesis of cyanopyrimidines. A common approach involves the conversion of a methylthiopyrimidine precursor.[2]
Experimental Protocol: Synthesis of 2-Cyanopyrimidine from 2-Methylthiopyrimidine [2]
This protocol describes a general method that can be adapted for the synthesis of 2-methyl-5-cyanopyrimidine, likely starting from a corresponding 2-methyl-5-substituted pyrimidine.
-
Step 1: Oxidation of 2-Methylthiopyrimidine.
-
Dissolve 2-methylthiopyrimidine (1.0 eq) in a suitable solvent such as acetic acid.
-
Add a catalytic amount of sodium tungstate dihydrate (Na₂WO₄·2H₂O).
-
Slowly add 30% hydrogen peroxide (H₂O₂) while maintaining the temperature between 50-60 °C.
-
Continue stirring at this temperature until the oxidation is complete, as monitored by TLC or HPLC.
-
-
Step 2: Cyanation.
-
Cool the reaction mixture to room temperature.
-
Add an organic solvent (e.g., dichloromethane).
-
Prepare a solution of sodium cyanide or potassium cyanide in water and add it to the reaction mixture.
-
Stir the biphasic mixture vigorously at room temperature until the cyanation is complete (monitored by TLC or HPLC).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-cyanopyrimidine.
-
Purify the product by recrystallization or column chromatography.
-
Reduction of 2-Methyl-5-cyanopyrimidine to this compound
The reduction of the nitrile group to a primary amine is a standard transformation in organic synthesis. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation with catalysts like Raney Nickel.
Experimental Protocol 1: Reduction using Raney Nickel/KBH₄ [3]
This method offers a mild and efficient way to reduce nitriles to primary amines.
-
In a 50 mL flask, place potassium borohydride (KBH₄, 4.0 eq), Raney Nickel (moist weight, 1.0 eq), and dry ethanol (2.5 mL per mmol of substrate).
-
Add 2-methyl-5-cyanopyrimidine (1.0 eq) while stirring.
-
Stir the mixture vigorously at room temperature (for aliphatic nitriles) or 50 °C (for aromatic nitriles) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the organic solvent from the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer, filter, and concentrate to yield the product.
Experimental Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄) [4][5]
LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.
-
To a suspension of LiAlH₄ (excess) in a dry ether solvent (e.g., diethyl ether, THF) under an inert atmosphere, slowly add a solution of 2-methyl-5-cyanopyrimidine in the same solvent.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% sodium hydroxide solution, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with the ether solvent.
-
Dry the combined organic filtrate and washings over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or column chromatography if necessary.
Quantitative Data for Synthesis
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Biological Activity and Applications
As of the current literature survey, there is no specific, publicly available data detailing the biological activity or therapeutic applications of this compound itself. The compound is primarily available as a chemical intermediate for further synthesis.
However, the pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities. Derivatives of pyrimidine and related heterocyclic amines have been investigated for various therapeutic areas, including:
-
Antiviral agents: The pyrimidine ring is a core component of nucleoside analogs used in antiviral therapies.
-
Kinase inhibitors: Many small molecule kinase inhibitors feature a pyrimidine core that interacts with the ATP-binding site of kinases, making them relevant in oncology and inflammatory diseases.[6]
-
Antibacterial agents: Certain pyrimidine derivatives have shown promise as antibacterial compounds.
The presence of the reactive primary amine group in this compound makes it a versatile starting material for the synthesis of a library of derivatives that could be screened for various biological activities.
Signaling Pathway Context (Hypothetical)
Given the prevalence of pyrimidine derivatives as kinase inhibitors, a hypothetical signaling pathway where a derivative of this compound might act is depicted below. This is a generalized representation and not based on experimental data for the core compound.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound is a readily accessible synthetic intermediate with significant potential for the development of novel therapeutic agents. While direct biological data for this specific compound is currently limited, its structural motifs are prevalent in a multitude of bioactive molecules. The synthetic routes outlined in this guide, primarily involving the reduction of a cyanopyrimidine precursor, provide a clear path for its preparation in a laboratory setting. Further research into the derivatization of this compound and subsequent biological screening is warranted to explore its full potential in drug discovery. This technical guide serves as a foundational resource for researchers interested in leveraging this compound for the synthesis of new chemical entities with potential therapeutic value.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of 5-cyanopyrimidines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Biochemical Profile of 5-Aminomethyl-2-methylpyrimidine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and biochemical characteristics of 5-Aminomethyl-2-methylpyrimidine, also known as Grewe Diamine. Due to the limited availability of experimental spectroscopic data in public databases, this guide leverages predictive methodologies and established principles of analytical chemistry to offer a robust profile of the compound. It includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with anticipated mass spectrometry fragmentation patterns. Furthermore, this guide details generalized experimental protocols for acquiring such data and illustrates the compound's crucial role in the thiamine (Vitamin B1) salvage pathway.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-Aminomethyl-2-methylpyrimidine. These predictions are based on computational models and provide expected values for use in the identification and characterization of the compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | Singlet | 1H | H6 (pyrimidine ring) |
| ~3.8 | Singlet | 2H | -CH₂- (aminomethyl) |
| ~2.4 | Singlet | 3H | -CH₃ (methyl) |
| (Broad) | (Broad) | 4H | -NH₂ (amino groups) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~165 | C2 (pyrimidine ring) |
| ~162 | C4 (pyrimidine ring) |
| ~158 | C6 (pyrimidine ring) |
| ~115 | C5 (pyrimidine ring) |
| ~40 | -CH₂- (aminomethyl) |
| ~25 | -CH₃ (methyl) |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| 3450 - 3250 | Medium-Strong | N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (pyrimidine ring) |
| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₃, -CH₂) |
| 1650 - 1580 | Strong | C=N & C=C Stretch | Pyrimidine Ring |
| 1580 - 1500 | Medium-Strong | N-H Bend | Primary Amine (-NH₂) |
| 1450 - 1350 | Medium | C-H Bend | Aliphatic (-CH₃, -CH₂) |
| 850 - 750 | Strong | C-H Out-of-plane Bend | Aromatic (pyrimidine ring) |
Table 4: Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment |
| 138 | [M]⁺ (Molecular Ion) |
| 123 | [M - NH]⁺ |
| 121 | [M - NH₃]⁺ |
| 109 | [M - CH₂NH₂]⁺ |
| 95 | [M - CH₃CN]⁺ |
| 81 | [C₄H₅N₂]⁺ |
Experimental Protocols
The following sections detail generalized experimental methodologies for the acquisition of spectroscopic data for 5-Aminomethyl-2-methylpyrimidine. These protocols are based on standard practices for small organic molecules and can be adapted to specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 5-Aminomethyl-2-methylpyrimidine.
Materials and Equipment:
-
5-Aminomethyl-2-methylpyrimidine sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-Aminomethyl-2-methylpyrimidine in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the respective nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 5-Aminomethyl-2-methylpyrimidine.
Materials and Equipment:
-
5-Aminomethyl-2-methylpyrimidine sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid 5-Aminomethyl-2-methylpyrimidine sample directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the major absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 5-Aminomethyl-2-methylpyrimidine.
Materials and Equipment:
-
5-Aminomethyl-2-methylpyrimidine sample
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI)
-
Solvent for sample introduction (e.g., methanol or acetonitrile for ESI)
Procedure (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration compound.
-
Optimize the ESI source parameters (e.g., spray voltage, capillary temperature).
-
-
Sample Infusion: Infuse the sample solution into the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Tandem MS (MS/MS):
-
Select the molecular ion ([M+H]⁺) as the precursor ion.
-
Induce fragmentation using collision-induced dissociation (CID).
-
Acquire the product ion spectrum to identify fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectra to determine the molecular weight and elucidate the fragmentation pathways.
Biochemical Pathway and Visualization
5-Aminomethyl-2-methylpyrimidine is a key intermediate in the thiamine (Vitamin B1) salvage pathway. This pathway allows organisms to recycle and reutilize components of thiamine and its degradation products. The compound is a substrate for the enzyme thiaminase II (TenA), which is involved in the regeneration of the pyrimidine moiety of thiamine.
The following diagram illustrates the role of 5-Aminomethyl-2-methylpyrimidine in this salvage pathway.
Caption: Role of 5-Aminomethyl-2-methylpyrimidine in the Thiamine Salvage Pathway.
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 5-Aminomethyl-2-methylpyrimidine.
Caption: Generalized workflow for spectroscopic analysis of 5-Aminomethyl-2-methylpyrimidine.
An In-depth Technical Guide on the Physical Characteristics of (2-Methylpyrimidin-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a summary of the known physical characteristics of the heterocyclic amine, (2-Methylpyrimidin-5-yl)methanamine. Due to a scarcity of publicly available experimental data for this specific compound, this document combines computed properties from established chemical databases with generalized, standard experimental protocols for the determination of key physical attributes. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering both available data and the requisite methodologies for its empirical validation. The document also includes a representative experimental workflow for assessing the biological activity of pyrimidine derivatives, a class of compounds to which this compound belongs and which is of significant interest in medicinal chemistry.
Introduction
This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental core in numerous biologically active molecules, including several approved drugs, and is a subject of intense research in medicinal chemistry.[1][2] Derivatives of pyrimidine are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Many of these effects are achieved through the inhibition of key enzymes, such as protein kinases.[6][7][8] A thorough understanding of the physical characteristics of novel pyrimidine derivatives like this compound is crucial for their development as potential therapeutic agents, impacting aspects such as formulation, pharmacokinetics, and toxicology.
This guide summarizes the currently available physical data for this compound and provides detailed, generalized experimental protocols for the determination of its primary physical properties.
Physical and Chemical Properties
Comprehensive experimental data for this compound is not widely available in the peer-reviewed literature. The following table summarizes the computed properties sourced from the PubChem database.[2] These values provide theoretical estimates and should be confirmed through empirical testing.
| Property | Value | Data Source |
| Molecular Formula | C₆H₉N₃ | PubChem[2] |
| Molecular Weight | 123.16 g/mol | PubChem[2] |
| Exact Mass | 123.079647300 Da | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 14273-46-2 | PubChem[2] |
| Topological Polar Surface Area | 51.8 Ų | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| XLogP3-AA | -0.5 | PubChem[2] |
Experimental Protocols for Physical Characterization
The following sections detail generalized experimental procedures for determining the key physical properties of a solid amine like this compound.
The melting point is a critical indicator of a compound's purity.[9]
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[10]
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
-
Procedure:
-
Ensure the sample of this compound is completely dry and in a fine powder form. If necessary, gently grind the crystalline solid in a mortar and pestle.[9]
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm.[10]
-
Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[10]
-
Place the capillary tube into the heating block of the melting point apparatus.[10]
-
For an unknown compound, a rapid initial heating (10-20 °C/min) can be performed to determine an approximate melting range.[10]
-
For an accurate measurement, a second sample should be heated to a temperature about 10-15 °C below the approximate melting point. The heating rate should then be reduced to 1-2 °C/min.
-
Record the temperature at which the first signs of melting are observed (T1) and the temperature at which the entire sample has turned into a clear liquid (T2). The melting point is reported as the range T1-T2.[11]
-
For small quantities of a substance, a micro boiling point determination is a suitable technique.
-
Apparatus:
-
Thiele tube or a small test tube with a side arm[12]
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heating bath (e.g., mineral oil)
-
Clamp and stand
-
-
Procedure:
-
Fill the small test tube with the liquid sample of this compound to a depth of about 1-2 cm.
-
Place a capillary tube, with its sealed end up, into the liquid in the test tube.[13]
-
Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.[13]
-
Suspend the assembly in a heating bath (Thiele tube) ensuring the sample is below the level of the heating fluid.[12]
-
Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[13]
-
The density of a liquid amine can be determined using a pycnometer or a vibrating tube densimeter.[14][15][16][17][18]
-
Apparatus:
-
Pycnometer (a small glass flask of a known volume)
-
Analytical balance
-
Constant temperature bath
-
-
Procedure:
-
Clean and dry the pycnometer thoroughly and determine its mass (m1).
-
Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.
-
Adjust the water level to the calibration mark, dry the outside of the pycnometer, and measure its mass (m2).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with the liquid sample of this compound, bring it to the same constant temperature, adjust the volume to the mark, and measure its mass (m3).
-
The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
-
A qualitative assessment of solubility in various solvents is a fundamental characteristic.[19][20][21][22][23]
-
Apparatus:
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
-
A range of solvents (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH)
-
-
Procedure:
-
Place approximately 25 mg of this compound into a series of clean, dry test tubes.
-
To each tube, add 0.75 mL of a different solvent in small portions, shaking or vortexing after each addition.[21]
-
Observe whether the solid dissolves completely.
-
For water solubility, test the pH of the resulting solution with pH paper. As an amine, a basic pH is expected.[20]
-
For solubility in acidic and basic solutions, observe if the compound, if insoluble in water, dissolves in 5% HCl (indicative of a basic compound) or 5% NaOH.[21]
-
Record the solubility as soluble, partially soluble, or insoluble for each solvent.
-
Biological Activity Context and Representative Workflow
While no specific biological data for this compound has been identified, pyrimidine derivatives are widely investigated as kinase inhibitors.[6][7][8] The following diagram illustrates a generalized workflow for an in vitro kinase inhibition assay, a common method to evaluate the biological activity of such compounds.
Caption: A representative workflow for an in vitro kinase inhibition assay.
Conclusion
This technical guide has synthesized the available information on the physical characteristics of this compound and provided standardized protocols for their experimental determination. The provided data, primarily computational, serves as a starting point for further empirical investigation. The inclusion of a representative biological assay workflow highlights a potential avenue for the pharmacological evaluation of this compound, given the established activities of the broader pyrimidine class. It is imperative that the theoretical data presented herein is validated through rigorous laboratory experimentation to facilitate the progression of this compound in any drug discovery and development pipeline.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. This compound | C6H9N3 | CID 21294601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. alnoor.edu.iq [alnoor.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. uvadoc.uva.es [uvadoc.uva.es]
- 15. uvadoc.uva.es [uvadoc.uva.es]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. uregina.scholaris.ca [uregina.scholaris.ca]
- 19. chemhaven.org [chemhaven.org]
- 20. moorparkcollege.edu [moorparkcollege.edu]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. studylib.net [studylib.net]
- 23. researchgate.net [researchgate.net]
Determining the Solubility of (2-Methylpyrimidin-5-yl)methanamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of (2-Methylpyrimidin-5-yl)methanamine in organic solvents. Currently, there is a notable absence of publicly available quantitative solubility data for this specific compound in the scientific literature. This document provides a comprehensive framework to enable researchers to systematically determine and evaluate its solubility profile. It includes a detailed experimental protocol for solubility determination, a structured table for data presentation, and visual representations of the experimental workflow and the chemical principles governing amine solubility.
Introduction
This compound is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and pharmacokinetic profiling. Solubility data informs the selection of appropriate solvent systems for reactions, crystallization, and analytical characterization.
While general principles suggest that pyrimidine derivatives are often soluble in organic solvents, experimental verification is paramount for accurate process development and research.[1][2] This guide provides the necessary protocols and tools to generate reliable solubility data in the laboratory.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents has not been reported in readily accessible scientific literature. Researchers are encouraged to use the experimental protocol provided in this guide to generate this data. The following table is provided as a template for recording and presenting the determined solubility values.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |
| e.g., Methanol | 25 | e.g., Gravimetric | |||
| e.g., Ethanol | 25 | ||||
| e.g., Acetone | 25 | ||||
| e.g., Dichloromethane | 25 | ||||
| e.g., Ethyl Acetate | 25 | ||||
| e.g., Toluene | 25 | ||||
| e.g., N,N-Dimethylformamide | 25 | ||||
| e.g., Acetonitrile | 25 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in organic solvents. This protocol is based on the gravimetric method, a common and reliable technique for solubility measurement.[2][3]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Drying oven
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow the undissolved solid to settle.
-
For finer suspensions, centrifuge the vials to ensure a clear separation of the solid and liquid phases.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.
-
Transfer the supernatant to a pre-weighed, dry vial.
-
Record the exact weight of the vial with the supernatant.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
-
Data Calculation:
-
Once the solvent is completely removed, weigh the vial containing the dry residue.
-
The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.
-
The mass of the solvent is the weight of the vial with the supernatant minus the final weight of the vial with the residue.
-
Calculate the solubility in g/100 mL or other desired units.
-
3.3. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
Visualizing Experimental and Logical Workflows
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the general steps involved in the experimental determination of solubility.
Caption: Figure 1: A flowchart outlining the key stages of the gravimetric method for determining solubility.
4.2. Influence of Basicity on Amine Solubility
As an amine, this compound is a basic compound.[4] Its solubility can be significantly influenced by the pH of the solvent system, particularly in aqueous or protic solvents. The following diagram illustrates this relationship.
Caption: Figure 2: The protonation of an amine in acidic media increases its polarity and, consequently, its solubility in aqueous solutions.
Conclusion
This technical guide provides a robust framework for researchers to determine the solubility of this compound in various organic solvents. By following the detailed experimental protocol and utilizing the provided data presentation and visualization tools, scientists and drug development professionals can generate the critical data needed to advance their research and development activities. The principles and methods outlined here are broadly applicable to the solubility determination of other novel chemical entities.
References
Methodological & Application
Synthesis of (2-Methylpyrimidin-5-yl)methanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of (2-Methylpyrimidin-5-yl)methanamine, a key building block in the development of various pharmaceutical compounds. The protocols outlined below are based on established chemical literature and offer two primary synthetic routes to this versatile intermediate.
Introduction
This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry. Its structural motif is present in a variety of biologically active molecules. The efficient and scalable synthesis of this compound is crucial for advancing drug discovery programs. This document details two effective methods for its preparation:
-
Direct Amination: A one-step synthesis involving the direct amination of a readily available methoxymethylpyrimidine derivative.
-
Two-Step Synthesis via Nitrile Reduction: A sequential process involving the formation of a pyrimidine carbonitrile intermediate followed by its reduction to the target amine.
These protocols are designed to provide researchers with a comprehensive guide to reproducing these syntheses in a laboratory setting.
Data Presentation
The following table summarizes the quantitative data associated with the two primary synthesis protocols described in this document.
| Parameter | Protocol 1: Direct Amination | Protocol 2: Two-Step Synthesis via Nitrile Reduction |
| Starting Material | 2-Methyl-4-amino-5-methoxymethylpyrimidine | Malononitrile, Acetamidine hydrochloride, Formaldehyde |
| Key Intermediate | N/A | 4-Amino-2-methylpyrimidine-5-carbonitrile |
| Overall Yield | Not explicitly reported for isolated product; GC analysis indicates high conversion and selectivity. | ~85% (calculated over two steps) |
| Purity of Intermediate | N/A | 99.6% (HPLC) |
| Reaction Time | 4 hours | Step 1: 5 hours; Step 2: 2-6 minutes (active reaction) |
| Key Reagents | Ammonia, Aluminum oxide | Sodium methoxide, t-Butanol, Raney Nickel, Hydrazinium monoformate |
| Reaction Temperature | 230°C | Step 1: 65-70°C, then 30-35°C; Step 2: Room Temperature |
| Pressure | Autogenous | Atmospheric |
Experimental Protocols
Protocol 1: Direct Amination of 2-Methyl-4-amino-5-methoxymethylpyrimidine
This protocol describes the direct conversion of 2-methyl-4-amino-5-methoxymethylpyrimidine to the corresponding aminomethylpyrimidine through a high-temperature amination reaction.[1][2][3]
Materials:
-
2-Methyl-4-amino-5-methoxymethylpyrimidine (MMP)
-
Aluminum oxide (Al₂O₃)
-
Toluene
-
Ammonia (liquid)
-
Ethanol (for analysis)
-
300 ml Autoclave
Procedure:
-
To a 300 ml autoclave, add 1.25 g (8.2 mmol) of 2-methyl-4-amino-5-methoxymethylpyrimidine (MMP) and 5 g of aluminum oxide (Al₂O₃).
-
Add 50 ml of toluene to the autoclave.
-
Seal the autoclave and then carefully add 30 g (1.76 mol, approximately 215 equivalents) of liquid ammonia.
-
Heat the mixture to 230°C for 4 hours with stirring. The reaction will proceed under autogenous pressure.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess ammonia in a well-ventilated fume hood.
-
Filter the reaction mixture to remove the aluminum oxide catalyst.
-
The filtrate can be taken up in ethanol for analysis by gas chromatography (GC) to determine conversion and selectivity.
-
For isolation, the solvent can be removed under reduced pressure, and the crude product can be purified by a suitable method such as column chromatography or crystallization.
Protocol 2: Two-Step Synthesis via Nitrile Reduction
This protocol involves the initial synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile, followed by its reduction to this compound.
Part A: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile
This procedure details the formation of the cyanopyrimidine intermediate from simple starting materials.
Materials:
-
t-Butanol
-
Acetamidine hydrochloride
-
Malononitrile
-
30% aqueous formaldehyde
-
70wt% t-butylperoxy peroxide
Procedure:
-
In a 50 ml three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 10 g of t-butanol, 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (10 mmol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde.
-
Heat the mixture at 65-70°C for 4 hours.
-
Cool the reaction mixture to 20-25°C.
-
Add 1.4 g of 70wt% t-butylperoxy peroxide and continue the reaction at 30-35°C for 1 hour.
-
The product, 2-methyl-4-amino-5-cyanopyrimidine, can be isolated by standard work-up procedures. The reported yield is 92.6% with an HPLC purity of 99.6%.
Part B: Reduction of 4-Amino-2-methylpyrimidine-5-carbonitrile
This part of the protocol describes the reduction of the nitrile intermediate to the target amine using a Raney Nickel catalyst.[4] This is a general method for nitrile reduction and has been adapted for this specific substrate.
Materials:
-
4-Amino-2-methylpyrimidine-5-carbonitrile
-
Raney Nickel (activated)
-
Methanol (or other suitable solvent)
-
Hydrazinium monoformate
-
Celite
Procedure:
-
Prepare a suspension of 4-amino-2-methylpyrimidine-5-carbonitrile (5 mmol) and activated Raney Nickel (100 mg) in a suitable solvent such as methanol (3 mL) in a round-bottom flask.
-
Stir the suspension under a nitrogen atmosphere at room temperature.
-
Slowly add hydrazinium monoformate (2 mL) to the reaction mixture. The reaction is exothermic and will show effervescence.
-
Monitor the completion of the reaction by thin-layer chromatography (TLC). The reduction is typically rapid (2-6 minutes).
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the Raney Nickel catalyst.
-
The filtrate contains the desired product, this compound. The solvent can be removed under reduced pressure, and the product can be further purified if necessary. The expected yield is high (typically 90-95% for similar reductions).
Visualizations
The following diagrams illustrate the synthetic pathways described in the protocols.
Caption: Overview of the two main synthetic routes.
Caption: Detailed workflow for Protocol 2.
References
- 1. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 2. EP1138675A2 - Process for the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 3. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents [patents.google.com]
- 4. papers.sim2.be [papers.sim2.be]
Application Notes and Protocols for the Use of (2-Methylpyrimidin-5-yl)methanamine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methylpyrimidin-5-yl)methanamine and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapies. The pyrimidine core is a prevalent motif in numerous biologically active compounds, and the methyl and methanamine substitutions at the 2 and 5 positions, respectively, provide key anchor points for synthetic modifications. This document provides detailed application notes on the utility of this scaffold in drug design, focusing on its application as a building block for kinase inhibitors. Additionally, it includes comprehensive experimental protocols for the synthesis, characterization, and biological evaluation of derivatives based on this core structure.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of the core scaffold is crucial for predicting its behavior in biological systems and for guiding derivatization strategies.
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₃ | --INVALID-LINK-- |
| Molecular Weight | 123.16 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 14273-46-2 | --INVALID-LINK-- |
| SMILES | CC1=NC=C(C=N1)CN | --INVALID-LINK-- |
| Topological Polar Surface Area | 51.8 Ų | --INVALID-LINK-- |
| Rotatable Bond Count | 2 | --INVALID-LINK-- |
Applications in Drug Design: A Scaffold for Kinase Inhibitors
The this compound scaffold has been successfully employed in the design of potent and selective kinase inhibitors. The pyrimidine ring can act as a hinge-binding motif, a common feature in many kinase inhibitors that interact with the ATP-binding site of the enzyme. The methanamine group provides a convenient point for synthetic elaboration to introduce functionalities that can interact with other regions of the kinase domain, thereby enhancing potency and selectivity.
Dual Src/Abl Kinase Inhibitors
Derivatives of this compound have been identified as potent dual inhibitors of Src and Abl kinases, which are crucial targets in oncology.[1] For instance, the clinically successful drug Dasatinib (BMS-354825) features a 2-aminopyrimidinyl moiety linked to a thiazole-5-carboxamide core.[1] The pyrimidine ring in these inhibitors typically forms hydrogen bonds with the hinge region of the kinase domain.
Polo-like Kinase 4 (PLK4) Inhibitors
PLK4 is a key regulator of centriole duplication, and its overexpression is associated with tumorigenesis. Novel and potent PLK4 inhibitors have been developed using a pyrimidin-2-amine core.[2] These inhibitors can induce mitotic catastrophe in cancer cells, making PLK4 an attractive therapeutic target. The general structure of these inhibitors often involves the pyrimidine core linked to various substituted aromatic rings.
Sirtuin 2 (SIRT2) Inhibitors
SIRT2, a NAD+-dependent deacetylase, is implicated in various cellular processes and is a target for neurodegenerative diseases and cancer. Derivatives of methanamine-containing scaffolds have been explored as SIRT2 inhibitors.[3][4][5] The design of these inhibitors often focuses on creating molecules that can occupy the substrate-binding pocket of the enzyme.
Quantitative Data Summary of Selected Derivatives
The following table summarizes the reported biological activity of representative drug candidates that incorporate a modified this compound scaffold or a closely related pyrimidine-based core.
| Compound/Derivative | Target Kinase(s) | IC₅₀/Activity | Cell Line/Assay | Reference |
| BMS-354825 (Dasatinib) | Src, Abl | Src: 0.53 nM, Abl: <1 nM | Enzyme Assay | [1] |
| Compound 8h | PLK4 | 0.0067 µM | Enzyme Assay | [2] |
| Compound 25 | SIRT2 | 2.47 µM | Fluorescence-based Assay | [4][5] |
| Compound 95 | EGFR mutants | 0.2 ± 0.01 μM | EFGR-Dell9/T790M/C797S and EGFR-L858R/T790M/C797S cell lines | [6] |
| Compound 72 | FAK | 27.4 nM | Enzyme Assay | [6] |
| PTI-868 | Not Specified | Tumor growth inhibition | Nude mouse xenograft models |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound derivatives.
Protocol 1: General Synthesis of a Pyrimidine-based Kinase Inhibitor
This protocol describes a general synthetic route for coupling this compound with a heterocyclic core, a common strategy in the synthesis of kinase inhibitors.
Caption: Synthetic workflow for a pyrimidine-based inhibitor.
Materials:
-
This compound
-
An appropriate activated heterocyclic coupling partner (e.g., a chloro- or bromo-substituted thiazole, pyridine, or another pyrimidine derivative)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for cross-coupling reactions, or a suitable base (e.g., K₂CO₃, DIPEA) for nucleophilic aromatic substitution.
-
Anhydrous solvent (e.g., dioxane, DMF, or acetonitrile)
-
Standard laboratory glassware and purification equipment (flash chromatography system, rotary evaporator)
Procedure:
-
To a solution of the activated heterocyclic compound (1.0 eq) in the chosen anhydrous solvent, add this compound (1.1 eq) and the appropriate base (e.g., K₂CO₃, 2.0 eq).
-
If a cross-coupling reaction is being performed, degas the mixture and add the palladium catalyst and ligand.
-
Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired final compound.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general fluorescence-based assay to determine the IC₅₀ value of a synthesized derivative against a target kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant target kinase (e.g., Src, Abl, PLK4)
-
Specific peptide substrate for the kinase
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor compound
-
Positive control inhibitor
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Multimode plate reader
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor and the positive control in kinase assay buffer.
-
In a 384-well plate, add the kinase enzyme to each well.
-
Add the serially diluted inhibitor or DMSO (as a negative control) to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., K562 for CML, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom tissue culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by inhibitors derived from the this compound scaffold.
Caption: Inhibition of the Src/Abl signaling pathway.
Caption: Inhibition of PLK4 disrupts centriole duplication.
Conclusion
This compound is a valuable and versatile scaffold for the design and synthesis of novel therapeutic agents, particularly kinase inhibitors. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for lead discovery and optimization campaigns. The provided application notes and experimental protocols offer a comprehensive guide for researchers in the field of drug development to explore the potential of this promising chemical entity. Further derivatization and biological evaluation of this scaffold are warranted to uncover new therapeutic opportunities.
References
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyrimidine Derivatives in Oncology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyrimidine derivatives represent a cornerstone in modern oncology, forming the structural basis of numerous targeted therapies and chemotherapeutic agents. Their versatile scaffold allows for diverse chemical modifications, leading to compounds that can potently and selectively inhibit key drivers of cancer cell proliferation, survival, and metastasis. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the evaluation and development of pyrimidine-based anticancer agents.
Mechanisms of Action and Key Signaling Pathways
Pyrimidine derivatives exert their anticancer effects by targeting a variety of critical cellular pathways. The most prominent among these are the inhibition of key protein kinases involved in cell cycle regulation and signal transduction.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Many pyrimidine derivatives are designed as ATP-competitive inhibitors of EGFR, a receptor tyrosine kinase that is frequently overactivated in non-small cell lung cancer (NSCLC) and other solid tumors.[1] By blocking EGFR autophosphorylation, these compounds inhibit downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.[2][3]
Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibition
A class of pyrimidine derivatives has been successfully developed as selective inhibitors of CDK4 and CDK6.[4] These kinases, in complex with cyclin D, phosphorylate the retinoblastoma protein (Rb), a key tumor suppressor. Phosphorylation of Rb releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase of the cell cycle.[5][6] By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, leading to G1 cell cycle arrest and a halt in tumor cell proliferation.[7] This is a particularly effective strategy in hormone receptor-positive (HR+) breast cancer.[8]
BCR-ABL Kinase Inhibition
In chronic myeloid leukemia (CML), the Philadelphia chromosome results in the formation of the BCR-ABL fusion protein, a constitutively active tyrosine kinase.[9] Phenylamino-pyrimidine derivatives, such as imatinib, are potent inhibitors of BCR-ABL.[10] They bind to the ATP-binding site of the ABL kinase domain, preventing the phosphorylation of downstream substrates and inhibiting the pro-proliferative and anti-apoptotic signals that drive CML.[8][11]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro efficacy of various pyrimidine derivatives against a range of human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound/Derivative Class | Target | Cancer Cell Line | IC50 (µM) |
| EGFR Inhibitors | |||
| Gefitinib | EGFR | A549 (Lung) | 1.12[12] |
| Erlotinib | EGFR | HepG2 (Liver) | 0.87[12] |
| Compound 10b (pyrimidine-5-carbonitrile) | EGFR | HepG2 (Liver) | 3.56[12] |
| Compound 10b (pyrimidine-5-carbonitrile) | EGFR | A549 (Lung) | 5.85[12] |
| Compound 10b (pyrimidine-5-carbonitrile) | EGFR | MCF-7 (Breast) | 7.68[12] |
| Compound 4g (Indolyl-pyrimidine) | EGFR | MCF-7 (Breast) | 5.1[13] |
| Compound 4g (Indolyl-pyrimidine) | EGFR | HepG2 (Liver) | 5.02[13] |
| Compound 4g (Indolyl-pyrimidine) | EGFR | HCT-116 (Colon) | 6.6[13] |
| CDK4/6 Inhibitors | |||
| Palbociclib | CDK4/6 | MCF-7 (Breast) | 0.011 |
| Ribociclib | CDK4/6 | MCF-7 (Breast) | 0.01 |
| Abemaciclib | CDK4/6 | Colo-205 (Colon) | 0.014 |
| Compound 21 (7H-pyrrolo[2,3-d]pyrimidine) | CDK4/6 | MCF-7 (Breast) | 0.114[14] |
| Compound 21 (7H-pyrrolo[2,3-d]pyrimidine) | CDK4/6 | Colo-205 (Colon) | 0.271[14] |
| BCR-ABL Inhibitors | |||
| Imatinib | BCR-ABL | K562 (Leukemia) | 0.25 |
| Nilotinib | BCR-ABL | K562 (Leukemia) | <0.03 |
| Compound A2 (pyridin-3-yl pyrimidine) | BCR-ABL | K562 (Leukemia) | 0.021 |
| Compound A8 (pyridin-3-yl pyrimidine) | BCR-ABL | K562 (Leukemia) | 0.018 |
| Compound A9 (pyridin-3-yl pyrimidine) | BCR-ABL | K562 (Leukemia) | 0.015 |
| Other Pyrimidine Derivatives | |||
| Compound 4f (Indazol-pyrimidine) | Not Specified | MCF-7 (Breast) | 1.629[15] |
| Compound 4i (Indazol-pyrimidine) | Not Specified | MCF-7 (Breast) | 1.841[15] |
| Thienopyrimidine 14 | Not Specified | MCF-7 (Breast) | 22.12[14] |
| Thienopyrimidine 13 | Not Specified | MCF-7 (Breast) | 22.52[14] |
| Thiazolo[4,5-d]pyrimidine 3b | Not Specified | C32 (Melanoma) | 24.4[16] |
| Thiazolo[4,5-d]pyrimidine 3b | Not Specified | A375 (Melanoma) | 25.4[16] |
| Compound | Xenograft Model (Cell Line) | Dose and Schedule | Tumor Growth Inhibition (TGI) |
| Pyrazolo[3,4-d]pyrimidine derivative | SaOS-2 (Osteosarcoma) | Not Specified | Significant reduction in tumor volume and weight[17] |
| Si306 (Pyrazolo[3,4-d]pyrimidine) | U87 (Glioblastoma) | Not Specified | Strong suppression of tumor growth (in combination with radiotherapy)[18] |
| Compound 29 (Pyrazolo[3,4-d]pyrimidine) | SH-SY5Y (Neuroblastoma) | Not Specified | Active in vivo[18] |
| Gamitrinib and Doxorubicin | Prostate and Breast | Not Specified | Dramatically reduced in vivo tumor growth[9] |
| Pyrazolo[3,4-d]pyrimidine 47 and 48 | PC3 (Prostate) | Not Specified | Significantly reduced tumor growth[19] |
Experimental Protocols
Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives often involves multi-step reactions. Below are generalized workflows for the synthesis of key classes of pyrimidine-based inhibitors.
Protocol 3.1.1: General Synthesis of Gefitinib (EGFR Inhibitor) [1][20][21][22]
-
Step 1: Nucleophilic Aromatic Substitution: React 2,4-dichloro-6,7-dimethoxyquinazoline with 3-chloro-4-fluoroaniline in a suitable solvent such as acetic acid at elevated temperatures (e.g., 55°C) to selectively substitute the chlorine at the 4-position.
-
Step 2: Demethylation: The resulting intermediate is subjected to demethylation, for example, using an ionic liquid like trimethylammonium heptachlorodialuminate, to selectively remove one of the methyl groups from the dimethoxyquinazoline core.[1]
-
Step 3: O-Alkylation: The hydroxyl group is then alkylated using a suitable reagent, such as 3-morpholinopropyl chloride, in the presence of a base (e.g., cesium carbonate) in a solvent like DMSO.
-
Step 4: Dehalogenation: The final step involves the selective removal of the chlorine atom at the 2-position of the quinazoline ring, which can be achieved using zinc and TMEDA in acetic acid.
-
Purification: The final product, Gefitinib, is purified by crystallization or column chromatography.
Protocol 3.1.2: General Synthesis of Palbociclib (CDK4/6 Inhibitor) [10][13][23][24]
-
Step 1: Synthesis of the Pyridopyrimidinone Core: This multi-step process often starts from a substituted pyrimidine, such as thiouracil. A series of reactions including methylation, chlorination, bromination, and cyclization are performed to construct the 6-bromo-8-cyclopentyl-5-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one intermediate.[23]
-
Step 2: Palladium-Catalyzed Cross-Coupling: The key intermediate is then coupled with a piperazine-substituted pyridine boronic acid or amine derivative via a Suzuki or Buchwald-Hartwig coupling reaction.
-
Step 3: Final Modification and Salt Formation: Subsequent reactions may be needed to install the final acetyl group, followed by purification and, if desired, salt formation.
Protocol 3.1.3: General Synthesis of Imatinib (BCR-ABL Inhibitor) [12][25][26][27][28]
-
Step 1: Pyrimidine Core Formation: The synthesis often begins with the condensation of a guanidine derivative with a β-ketoester to form the central 2-aminopyrimidine ring.
-
Step 2: Coupling with Phenylamine Side Chain: The pyrimidine core is then coupled with a substituted aniline derivative.
-
Step 3: Addition of the Benzamide Group: The resulting intermediate is acylated with a substituted benzoyl chloride.
-
Step 4: Final Coupling with Piperazine: The final step involves the nucleophilic substitution of a leaving group with N-methylpiperazine to yield imatinib.
-
Purification and Salt Formation: The crude product is purified, and the mesylate salt (Gleevec) is typically formed for pharmaceutical use.
In Vitro Assays
Protocol 3.2.1: Cell Viability/Cytotoxicity (MTT Assay) [20][21][28]
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the pyrimidine derivative (typically from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3.2.2: Apoptosis Assay (Annexin V/Propidium Iodide Staining) [1][22][23][25][26]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the pyrimidine derivative at various concentrations for a specified time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer and analyze the cells by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Protocol 3.2.3: In Vitro Kinase Inhibition Assay (Luminescence-Based) [11][15][24]
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reagent Preparation: Prepare serial dilutions of the pyrimidine inhibitor. Prepare a solution of the target kinase and its specific substrate peptide.
-
Kinase Reaction: In a 384-well plate, add the inhibitor dilutions. Add the kinase solution and incubate briefly. Initiate the reaction by adding a mixture of ATP and the substrate. Incubate for 60 minutes at 30°C.
-
Signal Generation: Add an ATP detection reagent (e.g., ADP-Glo™) to stop the kinase reaction and generate a luminescent signal. The signal is inversely proportional to kinase activity (luminescence increases as kinase activity is inhibited).
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
In Vivo Xenograft Studies
Protocol 3.3.1: Subcutaneous Xenograft Model for Efficacy Studies [4][16][19]
This protocol outlines a general procedure for evaluating the antitumor efficacy of a pyrimidine derivative in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Drug Administration: Administer the pyrimidine derivative via a suitable route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint and Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
The pyrimidine scaffold is a highly privileged structure in the development of anticancer agents. The diverse mechanisms of action, including the potent inhibition of key oncogenic kinases, have led to the successful clinical development of numerous pyrimidine-based drugs. The protocols and data presented in this document provide a foundational framework for researchers to design, synthesize, and evaluate novel pyrimidine derivatives with the potential to become the next generation of targeted cancer therapies. Rigorous in vitro and in vivo testing, guided by a strong understanding of the underlying biological pathways, is essential for advancing these promising compounds from the laboratory to the clinic.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. page-meeting.org [page-meeting.org]
- 3. CDK4 and CDK6 kinases: from basic science to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional genomic analysis of CDK4 and CDK6 gene dependency across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Charting the molecular network of the drug target Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Imatinib Mesylate [journal11.magtechjournal.com]
- 9. tdcommons.org [tdcommons.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Details of Drug Off-Target (DOT) | DrugMAP [drugmap.idrblab.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ukm.my [ukm.my]
- 17. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US20170247380A1 - Method for preparing palbociclib - Google Patents [patents.google.com]
- 22. benchchem.com [benchchem.com]
- 23. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. Process For The Preparation Of Gefitinib [quickcompany.in]
- 26. researchgate.net [researchgate.net]
- 27. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (2-Methylpyrimidin-5-yl)methanamine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (2-Methylpyrimidin-5-yl)methanamine scaffold is a key pharmacophore in the development of potent kinase inhibitors. While the parent molecule itself is primarily a chemical intermediate, its derivatives have been successfully incorporated into highly effective drugs targeting a range of kinases involved in cancer and other diseases. This document provides an overview of the application of these derivatives, focusing on their mechanism of action, and provides detailed protocols for their evaluation as kinase inhibitors.
One of the most prominent examples of a kinase inhibitor containing the 2-methylpyrimidine core is Dasatinib (BMS-354825).[1][2] Dasatinib is a potent, orally available dual inhibitor of Src family kinases (SFKs) and Bcr-Abl, and it also shows activity against c-KIT and PDGFR-β.[1] It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] The pyrimidine ring system is a versatile scaffold in medicinal chemistry, known for its ability to form key hydrogen bonds and act as a bioisostere for other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of a drug.[3]
Kinase Inhibition Data
The following table summarizes the inhibitory activity of Dasatinib, a well-characterized kinase inhibitor featuring the 2-methylpyrimidine moiety, against several key kinases. This data is presented to illustrate the potential potency of compounds derived from the this compound scaffold.
| Kinase Target | IC50 (nM) | Cell-Based Assay | Reference |
| Src | 0.5 | Sub-nanomolar | [4] |
| Abl (native) | <1 | Sub-nanomolar | [2] |
| Lck | 1.1 | - | [4] |
| c-Kit | 12 | - | [1] |
| PDGFRβ | 28 | - | [1] |
Signaling Pathways
Kinase inhibitors containing the 2-methylpyrimidine scaffold, such as Dasatinib, can modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis. Below are diagrams representing the Bcr-Abl and Src signaling pathways, which are primary targets of Dasatinib.
Caption: Bcr-Abl signaling pathway and its inhibition by Dasatinib.
Caption: Src signaling pathway and its inhibition by Dasatinib.
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
This protocol describes a general method to determine the in vitro inhibitory activity of a compound against a specific kinase.
Workflow Diagram:
Caption: Workflow for a biochemical kinase inhibition assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., a derivative of this compound)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at room temperature or 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effect of a compound on cancer cell lines that are dependent on the targeted kinase.
Workflow Diagram:
Caption: Workflow for a cell-based proliferation assay.
Materials:
-
Cancer cell line (e.g., K562 for Bcr-Abl)
-
Complete cell culture medium
-
Test compound
-
Cell viability reagent (e.g., MTT, resazurin, or an ATP-based assay like CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the data on a dose-response curve.
Conclusion
The this compound scaffold is a valuable starting point for the design and synthesis of novel kinase inhibitors. The successful development of drugs like Dasatinib highlights the potential of this chemical class. The protocols provided herein offer a fundamental framework for the in vitro and cell-based evaluation of new derivatives, enabling researchers to identify and characterize promising new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of 5-Aminomethyl-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminomethyl-2-methylpyrimidine, also known as 4-Amino-5-aminomethyl-2-methylpyrimidine or Grewe diamine, is a versatile heterocyclic compound with significant applications in biochemical research and pharmaceutical development.[1] Its primary role is as a key intermediate in the biosynthesis of Vitamin B1 (thiamine), where it serves as a substrate for the enzyme thiaminase II (TenA).[1] The reactive primary amino groups on the pyrimidine ring make it an ideal scaffold for the synthesis of a diverse range of derivatives with a wide spectrum of biological activities. These include potential therapeutics for myeloproliferative neoplasms, as well as compounds with anti-inflammatory, antimicrobial, and antiviral properties. This document provides detailed application notes and experimental protocols for the utilization of 5-Aminomethyl-2-methylpyrimidine in various research contexts.
Data Presentation
The following tables summarize quantitative data for 5-Aminomethyl-2-methylpyrimidine and its derivatives in various biological assays.
Table 1: Kinase Inhibitory Activity of 5-Aminomethyl-2-methylpyrimidine Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 | Selectivity vs. TYK2 | Reference |
| A8 | JAK2 | Biochemical Assay | 5 | 38.6-fold | 54.6-fold | 41.2-fold | [2] |
Table 2: Antiviral Activity of Pyrimidine Derivatives
| Compound ID | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound A8 (Analogue) | Tobacco Mosaic Virus (TMV) | in planta | 115.7 µg/mL | Not Reported | Not Reported | [3] |
| TN-53 | Herpes Simplex Virus-1 (HSV-1) | Not Specified | 0.04 | >240 | >7215 | [4] |
| TN-54 | Herpes Simplex Virus-1 (HSV-1) | Not Specified | 0.15 | >240 | >1849 | [4] |
| Aminopyrimidine Derivative | Zika Virus (ZIKV) | Vero | >12.5 (~40% inhibition) | 29.67 | Not Reported | [5] |
Table 3: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Oxazolidinone Derivative (7j) | Staphylococcus aureus | 0.25 | [6] |
| Pyrimidine Glycosides | Staphylococcus aureus | 15.63 | [7] |
| Pyrimidine Acrylamides | Gram-positive bacteria | 39 | [8] |
Table 4: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound ID | Target | Assay | IC50 (µM) | Reference |
| Derivative 5 | COX-2 | in vitro enzyme inhibition | 0.04 | [3] |
| Derivative 6 | COX-2 | in vitro enzyme inhibition | 0.04 | [3] |
| Derivative 9 | Lipoxygenase | in vitro enzyme inhibition | 1.1 | [6] |
Experimental Protocols
Protocol 1: Scalable Synthesis of 5-Aminomethyl-2-methylpyrimidine (Grewe Diamine)
This protocol describes a scalable, two-step synthesis starting from malononitrile.[1][9]
Step 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile
-
In-situ formation of ionic salt: In a suitable reaction vessel, treat malononitrile with an ionic salt prepared in situ from dimethylformamide (DMF) and dimethyl sulfate.
-
Condensation reaction: Without isolation of the intermediate from step 1, react it with acetamidine hydrochloride.
-
Work-up: Upon completion of the reaction (monitored by TLC or LC-MS), the crude 4-amino-2-methylpyrimidine-5-carbonitrile can be isolated and used in the next step without further purification.
Step 2: Hydrogenation to 5-Aminomethyl-2-methylpyrimidine
-
Reaction setup: In a high-pressure reactor, dissolve the crude 4-amino-2-methylpyrimidine-5-carbonitrile from Step 1 in a suitable solvent (e.g., methanol saturated with ammonia).
-
Catalyst addition: Add a hydrogenation catalyst, such as Raney Nickel.
-
Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the appropriate temperature and pressure for a sufficient time to ensure complete reaction.
-
Isolation: After cooling and depressurizing the reactor, filter off the catalyst. The filtrate is then concentrated under reduced pressure to yield 5-Aminomethyl-2-methylpyrimidine. The overall yield for this two-step process is approximately 70%.[1]
Protocol 2: Synthesis of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine Derivatives (JAK2 Inhibitors)
This protocol outlines a general multi-step synthesis for creating derivatives of 5-Aminomethyl-2-methylpyrimidine with potential JAK2 inhibitory activity.[9]
-
Suzuki Coupling: Couple a suitable boronate ester with 2,4-dichloro-5-methylpyrimidine using a palladium catalyst (e.g., PdCl2(dppf)2) and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/EtOH/water).
-
Buchwald-Hartwig Amination: React the product from the Suzuki coupling with an appropriate aniline derivative in the presence of a palladium catalyst and a suitable ligand and base in an inert solvent like dioxane.
-
Deprotection: If a protecting group (e.g., Boc) is used on the aminomethyl moiety, remove it using an appropriate acid (e.g., trifluoroacetic acid in dichloromethane).
-
Amidation/Sulfonylation: React the deprotected amine with a suitable acid, acid chloride, or sulfonyl chloride in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIEA) in a solvent like dichloromethane to yield the final N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives.
Protocol 3: In Vitro JAK2 Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the in vitro inhibitory activity of test compounds against the JAK2 enzyme.
-
Compound Preparation: Prepare a serial dilution of the test compound (dissolved in DMSO) in the assay buffer. Ensure the final DMSO concentration is below 1%.
-
Assay Plate Setup: In a 384-well white assay plate, add the diluted test compound or vehicle (DMSO) control.
-
Enzyme and Substrate Addition: Add a solution containing recombinant human JAK2 enzyme and a suitable substrate peptide to each well. Incubate for 10 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be close to the Km value for JAK2. Incubate for 60 minutes at 30°C.
-
Signal Detection: Stop the reaction and detect the amount of ADP produced (or ATP remaining) using a commercial kinase detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 4: Thiaminase II (TenA) Enzyme Assay
This assay monitors the hydrolysis of 5-Aminomethyl-2-methylpyrimidine by TenA by measuring the production of ammonia.[5]
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a mixture containing glutamate dehydrogenase, α-ketoglutarate, EDTA, and NADPH in an appropriate buffer.
-
Substrate and Enzyme Addition: Add varying concentrations of 5-Aminomethyl-2-methylpyrimidine (the substrate) to the reaction mixture. Initiate the reaction by adding a known concentration of purified TenA enzyme.
-
Monitoring the Reaction: Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plots. Use this data to determine the kinetic parameters (Km and kcat) of TenA for 5-Aminomethyl-2-methylpyrimidine.
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[7][10]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) according to established guidelines (e.g., CLSI or EUCAST).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Caption: Thiamine (Vitamin B1) biosynthesis and salvage pathway.
Caption: The JAK-STAT signaling pathway and its inhibition.
References
- 1. Buy 5-(Aminomethyl)-2-methylpyrimidin-4-amine | 101080-48-2 [smolecule.com]
- 2. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Detection of (2-Methylpyrimidin-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of (2-Methylpyrimidin-5-yl)methanamine, a critical intermediate and potential impurity in pharmaceutical synthesis. The following protocols are based on established analytical techniques for similar pyrimidine and amine-containing compounds and serve as a comprehensive guide for method development and validation.
Introduction
This compound is a primary amine derivative of pyrimidine. Its accurate detection and quantification are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2] The analytical methods detailed below are designed to be sensitive, specific, and robust, aligning with regulatory expectations for impurity profiling.[1][3][4] These methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it a suitable first-line approach for this compound.[5]
Experimental Protocol
a. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for initial method development.[6] Alternative stationary phases like a Primesep 100 mixed-mode column can also be considered.[7][8]
b. Reagents and Mobile Phase:
-
Acetonitrile (ACN): HPLC grade
-
Water: Deionized or HPLC grade
-
Buffer: Phosphate buffer (e.g., potassium phosphate monobasic) or formic acid/ammonium formate for MS compatibility.[9] For this UV method, a phosphate buffer is appropriate.
-
Mobile Phase Preparation: Prepare a buffer solution (e.g., 20 mM potassium phosphate, adjusted to pH 3.0 with phosphoric acid). The mobile phase will be a gradient of this buffer (Solvent A) and acetonitrile (Solvent B).
c. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30 °C[6]
-
Detection Wavelength: 220 nm (based on typical pyrimidine absorbance, may require optimization)
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-5 min: 5% B
-
5-15 min: 5% to 50% B
-
15-20 min: 50% B
-
20-22 min: 50% to 5% B
-
22-30 min: 5% B (equilibration)
-
d. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile, 50:50 v/v).
-
The final concentration should be within the linear range of the method (e.g., 1-100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
e. Method Validation Parameters (Representative): The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]
Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] For this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.
Experimental Protocol
a. Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
b. Reagents:
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other suitable silylating agent.
-
Solvent: Anhydrous pyridine or acetonitrile.
c. Derivatization Procedure:
-
Dissolve a known amount of the sample (e.g., 1 mg) in 100 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
d. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 10:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450
Workflow Diagram
References
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. Process of Finding Impurities in Pharmaceutical Products | Pharmaguideline [pharmaguideline.com]
- 4. agilent.com [agilent.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Determination of 1-(2-Methylphenyl)-1-pyridin-4-ylmethanamine dihydrochloride on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Derivatization of (2-Methylpyrimidin-5-yl)methanamine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methylpyrimidin-5-yl)methanamine is a versatile chemical scaffold featuring a pyrimidine ring, a structural motif present in numerous biologically active compounds. Pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1] The primary amine group of this compound serves as a convenient handle for a variety of chemical modifications, allowing for the generation of diverse compound libraries for biological screening. These derivatization strategies are instrumental in exploring the structure-activity relationships (SAR) and identifying novel therapeutic candidates.
This document provides detailed application notes and experimental protocols for the derivatization of this compound via several common and robust chemical transformations: N-acylation, N-sulfonylation, urea formation, and reductive amination. Furthermore, it includes protocols for common biological screening assays to evaluate the therapeutic potential of the synthesized derivatives.
Derivatization Strategies
The primary amine of this compound is a nucleophilic center that readily reacts with various electrophiles. The following sections detail protocols for common derivatization reactions.
Protocol 1: N-Acylation for the Synthesis of Amide Derivatives
N-acylation is a fundamental transformation that introduces an acyl group to the primary amine, forming a stable amide bond. This allows for the exploration of a wide range of substituents by varying the acylating agent.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
If using a carboxylic acid: a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add a base such as triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
If using an acyl chloride: Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
If using a carboxylic acid: In a separate flask, dissolve the carboxylic acid (1.1 eq), HBTU (1.1 eq), and DIPEA (2.0 eq) in DMF. Stir for 10 minutes, then add this solution to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-acyl derivative.
Protocol 2: N-Sulfonylation for the Synthesis of Sulfonamide Derivatives
Sulfonamides are an important class of compounds in medicinal chemistry. This protocol describes their synthesis from this compound.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride)
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (1.5 eq).
-
Slowly add the sulfonyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 6-18 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by silica gel column chromatography to obtain the pure sulfonamide derivative.
Protocol 3: Urea Formation
Urea derivatives can be synthesized by reacting the primary amine with an isocyanate.
Materials:
-
This compound
-
Isocyanate (e.g., phenyl isocyanate)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or DCM.
-
Add the isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-8 hours. The product often precipitates from the reaction mixture.
-
Monitor the reaction by TLC.
-
If a precipitate forms, filter the solid and wash with cold solvent (THF or DCM) and then with hexanes to remove any unreacted isocyanate.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or silica gel column chromatography.
Protocol 4: Reductive Amination
Reductive amination allows for the formation of secondary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Biological Activity
The derivatization of this compound and its analogs can lead to compounds with a range of biological activities. The following table summarizes the antiviral activity of 1,3,4-oxadiazole derivatives of a closely related 4-amino-2-methylpyrimidine moiety against Tobacco Mosaic Virus (TMV).[2]
| Compound ID | R Group | Curative Effect EC₅₀ (µg/mL)[2] |
| 8i | 2,4-dichlorophenyl | 246.48 |
| Ningnanmycin | (Reference) | 301.83 |
| 8f | 4-methylphenyl | 290.98 |
| 8h | 4-chlorophenyl | 315.76 |
| 8w | 2-fluorophenyl | 389.51 |
| 8k | 4-methoxyphenyl | 438.29 |
| 8n | 3,4-dimethylphenyl | 356.24 |
| 8q | 2,4-dimethylphenyl | 329.45 |
Experimental Protocols for Biological Screening
Protocol 5: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Protocol 6: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Many pyrimidine derivatives are known to be kinase inhibitors.[4][5] This protocol outlines a general method to assess the inhibitory activity of synthesized compounds against a specific kinase.[6]
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR, etc.)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition and determine the IC₅₀ values.
Visualizations
Caption: Experimental workflow for derivatization and biological screening.
Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of Pyrimidine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2][3][4] The pyrimidine scaffold is a privileged structure, capable of interacting with a wide range of biological targets, particularly kinases.[5][6][7] High-throughput screening (HTS) of pyrimidine libraries is a critical step in drug discovery, enabling the rapid identification of lead compounds from vast chemical collections.[8][9][10] These application notes provide detailed protocols for biochemical and cell-based assays commonly used to screen pyrimidine libraries, along with data presentation guidelines and visualizations of relevant signaling pathways and workflows.
Data Presentation: Summary of Screening Data
Quantitative data from HTS campaigns should be organized into clear and concise tables to facilitate the comparison of compound activity. Key parameters to include are IC50 (half-maximal inhibitory concentration) or GI50 (concentration for 50% of maximal inhibition of cell proliferation), percentage of inhibition at a given concentration, and selectivity indices.
Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives against eEF-2K. [11]
| Compound | IC50 (µM) |
| Compound A | 0.12 |
| Compound B | 0.25 |
| Compound C | >10 |
Table 2: Inhibitory Activity of Pyrimidine-based Compounds against various Kinases.
| Compound | Target Kinase | IC50 (nM) |
| GSK8612 | TBK1 | < 10 |
| Compound 4 | DRAK1 | 50 |
| Compound 7 | TBK1 | 100 |
| Compound 18 | TBK1 | 200 |
Data adapted from various sources for illustrative purposes.[5]
Table 3: Cytotoxicity of Pyrimidine Derivatives against Human Cancer Cell Lines.
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| 3b | PC3 | 21 | 7 |
| 3d | PC3 | 17 | N/A |
| Vinblastine Sulfate | PC3 | >50 | N/A |
The selectivity index (SI) is calculated as the ratio of the compound's cytotoxic concentration on normal cells to its IC50 on cancer cells. A higher SI value indicates greater selectivity for cancer cells.[12]
Experimental Protocols
Detailed and reproducible protocols are essential for successful HTS campaigns. The following are examples of commonly employed assays for screening pyrimidine libraries.
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay is designed to measure the inhibitory effect of compounds on the activity of a specific kinase by quantifying the amount of ATP remaining in the reaction. A higher luminescence signal corresponds to greater inhibition of the kinase.[6]
Target Kinase Example: Janus Kinase 2 (JAK2)[6]
Materials:
-
Purified recombinant human JAK2 enzyme
-
Specific peptide substrate for JAK2
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Pyrimidine compound library dissolved in DMSO
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and luminescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrimidine test compounds in DMSO.
-
Assay Plate Preparation: Dispense the diluted compounds into the 384-well assay plates. Include controls for 100% activity (vehicle, e.g., DMSO) and 0% activity (no enzyme).
-
Enzyme Reaction Mixture: Prepare a master mix containing the kinase assay buffer, JAK2 enzyme, and the peptide substrate.
-
Initiation of Kinase Reaction: Add the enzyme reaction mixture to each well of the assay plate.
-
Incubation: Mix the plate gently on a plate shaker and incubate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[6][7] The incubation time should be optimized to ensure the reaction is within the linear range.
-
Signal Detection: Stop the kinase reaction and generate a luminescent signal by adding the ATP detection reagent to all wells according to the manufacturer's instructions.[6][11]
-
Data Acquisition: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal, then measure the luminescence intensity of each well using a plate reader.[6]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine IC50 values for active compounds by fitting the data to a dose-response curve.
Protocol 2: Cell-Based High-Content Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxicity of pyrimidine derivatives using a human cancer cell line and high-content imaging.[13]
Cell Line Example: U2OS osteosarcoma cells[13]
Materials:
-
U2OS cells
-
DMEM supplemented with 10% FBS and penicillin-streptomycin
-
Pyrimidine derivative library (dissolved in DMSO)
-
Hoechst 33342 (for nuclear staining)
-
Cell-permeable viability dye (e.g., Calcein AM)
-
Clear-bottom 96-well or 384-well plates suitable for imaging
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed U2OS cells into the wells of the imaging plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine derivatives. Include appropriate vehicle controls (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Staining: Add Hoechst 33342 and the viability dye to the wells and incubate for a sufficient time to allow for staining.
-
Image Acquisition: Acquire images of the cells using a high-content imaging system. Capture images in at least two channels (one for the nuclear stain and one for the viability stain).
-
Image Analysis: Use image analysis software to automatically identify and count the total number of cells (from the nuclear stain) and the number of viable cells (from the viability stain).
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values for cytotoxic compounds.
Mandatory Visualizations
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and experimental designs.
Caption: High-Throughput Screening Workflow.
Caption: Simplified JAK-STAT signaling pathway and inhibition.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. curiaglobal.com [curiaglobal.com]
- 10. news-medical.net [news-medical.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Alkylation of Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protocols for the N-alkylation of pyrimidines, a crucial chemical transformation in the synthesis of a wide array of biologically active molecules. The strategic introduction of alkyl groups onto the pyrimidine scaffold is a cornerstone of medicinal chemistry, significantly influencing the pharmacological properties of these compounds, including their efficacy as anticancer and antiviral agents.[1][2] This document outlines various methodologies for N-alkylation, presents comparative data to guide the selection of optimal reaction conditions, and provides detailed experimental protocols for key methods.
Data Presentation: Comparative Analysis of N-Alkylation Protocols
The choice of alkylating agent, base, solvent, and catalyst significantly impacts the yield and regioselectivity (N1 vs. N3 alkylation) of the reaction. The following table summarizes quantitative data from various studies to facilitate the selection of an appropriate protocol.
| Pyrimidine Substrate | Alkylating Agent | Catalyst/Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Regioselectivity | Reference(s) |
| Uracil | Bromo-ethylacetate | AS@HTC | Acetonitrile | 12 | 80 | 80-90 | N1 | [1] |
| Uracil | Propargyl bromide | AS@HTC | Acetonitrile | 12 | 80 | 80-90 | N1 | [1] |
| 1,3-Dibenzoyluracils | Benzyl halides | K₂CO₃ | DMF | 24 | 25 | 52-84 | N1 | [1] |
| 1,3-Dibenzoyluracils | Allyl halides | K₂CO₃ | DMF | 24 | 25 | 52-84 | N1 | [1] |
| 1,3-Dibenzoyluracils | Phenacyl type halides | K₂CO₃ | DMF | 24 | 25 | 52-84 | N1 | [1] |
| 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)pyrimidine | K₂CO₃ | Acetonitrile | 16 | Reflux | 87 | O-alkylation | [1][3] |
| N1-substituted pyrimidines | Various alkyl halides | Cs₂CO₃ / TBAB | MeCN | Room Temp | - | Good to Excellent | N3 | [4] |
| Uracil | Alkyl Halides | Fluoride Ion | - | - | - | - | N3 | [5] |
| 2-amino-6-methylpyrimidin-4-one | C4-C9 Alkyl Halides | - | Absolute Alcohol | - | - | Mixture of N3 and O4 | [6] |
Experimental Protocols
Detailed methodologies are essential for the successful replication and adaptation of synthetic procedures. Below are representative experimental protocols for the N-alkylation of pyrimidines.
Protocol 1: N1-Alkylation of Uracil Derivatives using a Heterogeneous Catalyst (AS@HTC)[1][3][8]
This protocol utilizes an ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) catalyst for the N1-alkylation of uracil and its derivatives.
Materials:
-
Pyrimidine (e.g., Uracil) (1.00 mmol)
-
Ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) catalyst (50 mg)
-
Hexamethyldisilazane (HMDS) (1.5 mL)
-
Anhydrous acetonitrile (2.5 mL)
-
Alkylating agent (e.g., bromo-ethylacetate or propargyl bromide) (2.00 mmol)
Procedure:
-
A mixture of the pyrimidine (1.00 mmol) and AS@HTC catalyst (50 mg) in 1.5 mL of HMDS is heated under reflux for 2 hours.
-
After cooling, the resulting clear oil of the silylated pyrimidine is dissolved in 2.5 mL of anhydrous acetonitrile.
-
Two equivalents of the alkylating agent are added to the solution.
-
The reaction mixture is then stirred for 12 hours at 80 °C.
-
Upon completion, the mixture is filtered, and the solvent is evaporated under reduced pressure to yield the N1-alkylated pyrimidine.
Protocol 2: N3-Alkylation of N1-Substituted Pyrimidine Nucleobases[5]
This method describes the selective N3-alkylation of N1-substituted pyrimidines.
Materials:
-
N1-substituted pyrimidine derivative
-
Alkylating agent (e.g., functionalized alkyl halide)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of the N1-substituted pyrimidine derivative in acetonitrile, add cesium carbonate and a catalytic amount of tetrabutylammonium bromide.
-
Add the alkylating agent to the mixture.
-
Stir the reaction at room temperature until completion (monitoring by TLC).
-
Upon completion, the reaction mixture is worked up by filtering the solid and evaporating the solvent. The crude product can be purified by column chromatography.
Visualizations
Experimental Workflow for N-Alkylation of Pyrimidines
Caption: General experimental workflow for the N-alkylation of pyrimidines.
EGFR Signaling Pathway and Inhibition by N-Alkylated Pyrimidines
Caption: Inhibition of the EGFR signaling pathway by N-alkylated pyrimidine derivatives.
Biological Relevance and Signaling Pathways
N-alkylated pyrimidines are integral to the development of targeted cancer therapies. Many of these compounds function as inhibitors of key signaling proteins, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[7][8][9]
EGFR Inhibition: The EGFR signaling pathway plays a critical role in cell proliferation, survival, and angiogenesis.[7] Dysregulation of this pathway is a hallmark of many cancers. N-alkylated pyrimidine derivatives, such as gefitinib and erlotinib, are designed to bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades.[7] This leads to the suppression of tumor growth and is a validated therapeutic strategy in non-small-cell lung cancer and other malignancies.[8]
CDK Inhibition: CDKs are a family of protein kinases that control the progression of the cell cycle.[9] Overexpression or aberrant activation of CDKs is common in cancer, leading to uncontrolled cell proliferation. N-alkylated pyrimidines have been developed as potent and selective inhibitors of CDKs, such as CDK4, CDK6, and CDK9.[9] By blocking the activity of these kinases, these compounds can induce cell cycle arrest and apoptosis in cancer cells, making them promising therapeutic agents.[9]
The development of N-alkylated pyrimidines as kinase inhibitors highlights the importance of this chemical class in modern drug discovery. The synthetic protocols outlined in this document provide a foundation for the generation of diverse libraries of these compounds for further biological evaluation and development as novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluoride ion catalyzed alkylation of purines, pyrimidines, nucleosides and nucleotides using alky halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (2-Methylpyrimidin-5-yl)methanamine in Combinatorial Chemistry for Drug Discovery
(2-Methylpyrimidin-5-yl)methanamine is a versatile building block in combinatorial chemistry, primarily utilized for the synthesis of diverse compound libraries aimed at identifying novel therapeutic agents. Its unique chemical structure, featuring a reactive primary amine and a pyrimidine core, makes it an attractive starting material for generating molecules with a wide range of biological activities. The pyrimidine ring is a common scaffold in many approved drugs, known for its ability to participate in hydrogen bonding and other key interactions with biological targets.
This document provides detailed application notes and protocols for the use of this compound in the construction of combinatorial libraries, particularly through multicomponent reactions like the Ugi reaction. These methods are highly valued in drug discovery for their efficiency and ability to rapidly generate a multitude of structurally diverse compounds.
Application Notes
The primary application of this compound in combinatorial chemistry lies in its role as the amine component in multicomponent reactions (MCRs). MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. This approach is highly atom-economical and allows for the rapid generation of complex molecules from simple building blocks.
One of the most powerful MCRs for generating chemical libraries is the Ugi four-component reaction (U-4CR) . The Ugi reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. By systematically varying each of the four components, vast libraries of compounds can be synthesized. This compound serves as a key amine input, introducing the 2-methylpyrimidine moiety into the final products. This scaffold is frequently found in kinase inhibitors and other targeted therapies.
The resulting libraries of pyrimidine-containing compounds are often screened against a panel of biological targets, such as protein kinases, to identify potential drug candidates. The structural diversity generated through combinatorial synthesis allows for the exploration of structure-activity relationships (SAR), guiding the optimization of initial "hit" compounds into more potent and selective "lead" compounds.
Experimental Protocols
General Protocol for Ugi Four-Component Reaction using this compound
This protocol describes the parallel synthesis of a library of Ugi adducts in a 96-well plate format.
Materials:
-
This compound
-
A diverse set of aldehydes (e.g., benzaldehyde, isobutyraldehyde, 4-chlorobenzaldehyde)
-
A diverse set of carboxylic acids (e.g., acetic acid, benzoic acid, Boc-glycine)
-
A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide)
-
Methanol (MeOH), anhydrous
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional, for high-throughput synthesis)
-
Shaker
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.5 M stock solutions of this compound, each aldehyde, each carboxylic acid, and each isocyanide in anhydrous methanol.
-
-
Reaction Setup (per well):
-
To each well of the 96-well reaction block, add the following reactants sequentially:
-
100 µL of the this compound stock solution (0.05 mmol).
-
100 µL of an aldehyde stock solution (0.05 mmol).
-
100 µL of a carboxylic acid stock solution (0.05 mmol).
-
100 µL of an isocyanide stock solution (0.05 mmol).
-
-
The order of addition can be varied, but it is common to pre-incubate the amine and aldehyde to form the imine intermediate before adding the carboxylic acid and isocyanide.
-
-
Reaction Incubation:
-
Seal the 96-well plate securely with a sealing mat.
-
Place the reaction block on a shaker and agitate at room temperature for 24-48 hours. The progress of the reaction can be monitored by taking a small aliquot from a representative well and analyzing it by HPLC-MS.
-
-
Work-up and Isolation (for library screening):
-
For high-throughput screening purposes, the crude reaction mixtures are often directly diluted without purification.
-
Evaporate the solvent from each well under a stream of nitrogen or using a centrifugal evaporator.
-
Re-dissolve the residue in a suitable solvent for biological screening, such as dimethyl sulfoxide (DMSO), to a final concentration of 10 mM.
-
-
Analysis:
-
The identity and purity of the compounds in the library can be assessed using automated HPLC-MS. A representative selection of wells should be analyzed to confirm the success of the reactions and to estimate the overall purity of the library.
-
Quantitative Data Summary:
The yields and purities of the synthesized compounds can vary depending on the specific combination of reactants used. The following table provides representative data for a small subset of a library synthesized using the above protocol.
| Aldehyde | Carboxylic Acid | Isocyanide | Product Yield (%) | Product Purity (%) (by LC-MS) |
| Benzaldehyde | Acetic Acid | tert-Butyl Isocyanide | 75 | >90 |
| Isobutyraldehyde | Benzoic Acid | Cyclohexyl Isocyanide | 68 | >85 |
| 4-Chlorobenzaldehyde | Boc-Glycine | Benzyl Isocyanide | 82 | >95 |
Visualizations
Ugi Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of a combinatorial library using the Ugi four-component reaction with this compound.
Kinase Signaling Pathway Inhibition
Libraries synthesized using this compound are often designed to target protein kinases, which play a crucial role in cellular signaling pathways that are frequently dysregulated in diseases like cancer. The pyrimidine core can act as a "hinge-binder," a common motif in kinase inhibitors that mimics the adenine part of ATP.
The diagram below depicts a simplified signaling pathway and illustrates how a kinase inhibitor developed from a combinatorial library could block the signal transduction cascade.
By employing this compound in combinatorial synthesis, researchers can efficiently generate large and diverse libraries of potential drug candidates. The protocols and concepts outlined in this document provide a foundation for the application of this valuable building block in modern drug discovery efforts.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Methylpyrimidin-5-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2-Methylpyrimidin-5-yl)methanamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the reduction of 2-methyl-5-cyanopyrimidine.
Issue 1: Low or No Conversion of Starting Material (2-methyl-5-cyanopyrimidine)
-
Question: I am not observing any significant consumption of my starting material, 2-methyl-5-cyanopyrimidine. What are the potential causes and how can I address them?
-
Answer: Low or no conversion can stem from several factors related to the catalyst, reaction conditions, or reagents. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity (for Catalytic Hydrogenation):
-
Raney Nickel: This catalyst is pyrophoric and can lose activity if improperly handled or stored. Ensure it has been stored under water or a suitable solvent and has not been exposed to air for extended periods. For batch reactions, use freshly washed and activated Raney Nickel.
-
Palladium/Platinum Catalysts: These can be poisoned by impurities such as sulfur or halides. Ensure your starting material and solvent are of high purity.
-
-
Insufficient Reducing Agent (for Chemical Reduction):
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive with water and protic solvents. Ensure your solvent (e.g., THF, diethyl ether) is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Any moisture will quench the LiAlH₄, reducing its effective concentration.
-
-
Suboptimal Reaction Conditions:
-
Temperature: For catalytic hydrogenation, the reaction may require heating. Typical temperatures for nitrile reductions range from room temperature to 100°C. For LiAlH₄ reductions, reactions are often started at a low temperature (e.g., 0°C) and then allowed to warm to room temperature or refluxed.
-
Pressure (for Catalytic Hydrogenation): While some hydrogenations can proceed at atmospheric pressure, many require elevated hydrogen pressure (e.g., 50-500 psi) to achieve a reasonable reaction rate.
-
Stirring: In heterogeneous reactions (like catalytic hydrogenation), efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.
-
-
Issue 2: Formation of Side Products and Low Selectivity
-
Question: My reaction is producing a mixture of products, with a low yield of the desired this compound. What are the likely side products and how can I improve selectivity?
-
Answer: The most common side products in nitrile reductions are secondary and tertiary amines, formed from the reaction of the initially formed primary amine with the intermediate imine.
-
Strategies to Improve Selectivity to the Primary Amine:
-
Addition of Ammonia: Conducting the hydrogenation in the presence of ammonia can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the condensation reaction that leads to these byproducts.
-
Acidic Additives: In some catalytic hydrogenations, the addition of a small amount of a strong acid (like HCl) can protonate the primary amine, preventing it from reacting further.[1]
-
Use of Specific Catalysts: Certain catalyst systems are designed for high selectivity to primary amines. For instance, some nickel or cobalt-based catalysts have shown high selectivity in the absence of additives.
-
"Inverse Addition" for LiAlH₄: Adding the LiAlH₄ solution slowly to the nitrile solution (inverse addition) can sometimes improve selectivity by keeping the concentration of the reducing agent low.
-
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: I am having trouble isolating and purifying the final product, this compound. What are some effective methods?
-
Answer: this compound is a basic compound and is often water-soluble, which can complicate extraction.
-
Work-up Procedures:
-
Catalytic Hydrogenation: After filtration to remove the catalyst, the product can be isolated by extraction. If the product is in a salt form (e.g., from an acidic additive), the reaction mixture should be basified before extraction with an organic solvent.
-
LiAlH₄ Reduction: The work-up for LiAlH₄ reactions requires careful quenching of the excess reagent. A common procedure is the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). This produces a granular precipitate of aluminum salts that can be easily filtered off.
-
-
Purification Techniques:
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
-
Crystallization of a Salt: The amine product can be converted to a salt (e.g., hydrochloride) by treatment with an acid. These salts are often crystalline and can be purified by recrystallization. The free amine can then be regenerated by treatment with a base.
-
Column Chromatography: Chromatography on silica gel can be used, but the basic nature of the amine may cause it to streak on the column. Using a solvent system containing a small amount of a base (e.g., triethylamine or ammonia in methanol/dichloromethane) can improve the separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the reduction of 2-methyl-5-cyanopyrimidine. This can be achieved through catalytic hydrogenation using catalysts like Raney Nickel or through chemical reduction with a hydride reagent such as Lithium Aluminum Hydride (LiAlH₄).
Q2: What are the key safety precautions to consider during this synthesis?
A2:
-
Raney Nickel: It is highly pyrophoric when dry and should always be handled as a slurry under a solvent.
-
Lithium Aluminum Hydride (LiAlH₄): It reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere. The quenching of LiAlH₄ reactions is highly exothermic and should be performed slowly and with cooling.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure proper ventilation and use appropriate equipment for hydrogenation reactions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): This allows for a quick qualitative assessment of the consumption of the starting material and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative information on the conversion of the starting material and the formation of the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a sample from the reaction mixture (after appropriate workup) and analyzing it by ¹H NMR can show the disappearance of the nitrile proton signals and the appearance of the aminomethyl proton signals.
Q4: Can I use sodium borohydride (NaBH₄) to reduce the nitrile?
A4: Sodium borohydride is generally not a strong enough reducing agent to reduce nitriles to amines under standard conditions.[2] More powerful hydride reagents like LiAlH₄ are typically required.
Experimental Protocols
The following are generalized protocols for the reduction of 2-methyl-5-cyanopyrimidine. Researchers should optimize these conditions for their specific setup and scale.
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This protocol is a general procedure for the hydrogenation of nitriles.
| Parameter | Recommended Condition/Reagent | Notes |
| Substrate | 2-methyl-5-cyanopyrimidine | Ensure high purity. |
| Catalyst | Raney Nickel (slurry in water or ethanol) | Use approximately 10-20% by weight relative to the substrate. |
| Solvent | Methanol or Ethanol, often with Ammonia | Use a solvent that dissolves the starting material. Anhydrous ammonia can be bubbled through the solvent or a solution of ammonia in the alcohol can be used. |
| Temperature | 25-80 °C | Start at room temperature; gentle heating may be required. |
| Hydrogen Pressure | 50-500 psi | Higher pressure generally increases the reaction rate. |
| Reaction Time | 4-24 hours | Monitor by TLC or GC/HPLC for completion. |
Methodology:
-
In a suitable high-pressure reactor, add the solvent and 2-methyl-5-cyanopyrimidine.
-
Carefully add the Raney Nickel slurry.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Begin vigorous stirring and heat to the desired temperature.
-
Monitor the reaction by observing hydrogen uptake and/or by analyzing aliquots.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it may ignite. Keep it wet with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation, crystallization of a salt, or column chromatography.
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This is a general protocol for the reduction of nitriles with LiAlH₄.[3]
| Parameter | Recommended Condition/Reagent | Notes |
| Substrate | 2-methyl-5-cyanopyrimidine | Ensure it is dry. |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Typically 1.5-2.0 equivalents are used. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Must be completely dry. |
| Temperature | 0 °C to reflux | The reaction is often started at a lower temperature and then warmed. |
| Reaction Time | 2-12 hours | Monitor by TLC for completion. |
Methodology:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
In the flask, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-methyl-5-cyanopyrimidine in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the nitrile dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly quench the reaction by the sequential dropwise addition of:
-
Water (X mL, where X is the mass of LiAlH₄ in grams).
-
15% aqueous NaOH solution (X mL).
-
Water (3X mL).
-
-
Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.
-
Filter the mixture and wash the precipitate thoroughly with THF or another suitable solvent.
-
Combine the filtrate and washes, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify as needed.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving the yield of this compound synthesis.
References
purification challenges of 5-Aminomethyl-2-methylpyrimidine
Welcome to the technical support center for 5-Aminomethyl-2-methylpyrimidine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 5-Aminomethyl-2-methylpyrimidine?
A1: The impurity profile of 5-Aminomethyl-2-methylpyrimidine can vary significantly depending on the synthetic route employed. Common sources of impurities include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, syntheses starting from acrylonitrile are known to generate various byproducts. If a Vilsmeier reagent is used, residual components from this reagent may also be present. In routes involving catalytic hydrogenation, impurities from the catalyst, such as residual Raney nickel, might be found in the crude product.
Q2: My purified 5-Aminomethyl-2-methylpyrimidine shows a persistent color. What could be the cause?
A2: A persistent color in the final product often indicates the presence of minor, highly colored impurities. These could be degradation products or byproducts formed during the synthesis or purification process. The presence of trace metals from catalysts can also sometimes lead to coloration. It is also possible that the compound itself is susceptible to degradation upon exposure to air or light, leading to the formation of colored species.
Q3: I am experiencing low recovery after recrystallization. How can I improve the yield?
A3: Low recovery during recrystallization can be due to several factors. The most common reason is using an excessive amount of solvent for dissolution, which keeps a significant portion of the product in the mother liquor even after cooling. Another possibility is that the chosen solvent is too good a solvent for your compound at low temperatures. To improve yield, try using the minimum amount of hot solvent required to dissolve the crude product. You can also try a different solvent system, perhaps one in which the compound has lower solubility at room temperature. Allowing the solution to cool slowly and then placing it in an ice bath for an extended period can also maximize crystal formation.
Q4: How can I confirm the purity of my 5-Aminomethyl-2-methylpyrimidine sample?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the compound and may reveal the presence of impurities with distinct signals. Mass Spectrometry (MS) is useful for confirming the molecular weight of the desired product and identifying unknown impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of 5-Aminomethyl-2-methylpyrimidine.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product fails to crystallize from solution | - The solution is not supersaturated. - The chosen solvent is not appropriate. - Presence of impurities inhibiting crystallization. | - Concentrate the solution by evaporating some of the solvent. - Try adding a seed crystal of pure product. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Change the recrystallization solvent or try a solvent/anti-solvent system. - Perform a preliminary purification step like column chromatography to remove inhibitors. |
| Oiling out during recrystallization | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooling too rapidly. - High concentration of impurities. | - Choose a solvent with a lower boiling point. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Redissolve the oil in more hot solvent and try again, or purify by column chromatography first. |
| Broad or multiple peaks in HPLC analysis | - Poor column performance. - Inappropriate mobile phase. - Sample degradation. - Presence of multiple, closely related impurities. | - Check the column's efficiency and regenerate or replace if necessary. - Optimize the mobile phase composition (e.g., pH, solvent ratio, buffer concentration). - Ensure the sample is fresh and has been stored correctly. - Use a longer column or a different stationary phase for better resolution. |
| Incomplete removal of catalyst after hydrogenation | - Inefficient filtration. - Catalyst particles are too fine. | - Filter the reaction mixture through a pad of Celite® or another filter aid. - Use a finer porosity filter paper or a membrane filter. - Centrifuge the mixture to pellet the catalyst before decanting the supernatant. |
Experimental Protocols
Recrystallization of 5-Aminomethyl-2-methylpyrimidine
This protocol provides a general guideline for the recrystallization of 5-Aminomethyl-2-methylpyrimidine. The optimal solvent will need to be determined experimentally.
Materials:
-
Crude 5-Aminomethyl-2-methylpyrimidine
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water)
-
Erlenmeyer flask
-
Hotplate with magnetic stirrer
-
Condenser (optional)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but sparingly when cold. For an amine compound like 5-Aminomethyl-2-methylpyrimidine, polar solvents like ethanol or isopropanol are good starting points.
-
Dissolution: Place the crude 5-Aminomethyl-2-methylpyrimidine in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hotplate with stirring until the solvent begins to boil. Add small portions of the solvent until the solid just dissolves. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Column Chromatography of 5-Aminomethyl-2-methylpyrimidine
This method is suitable for purifying 5-Aminomethyl-2-methylpyrimidine from closely related impurities or when recrystallization is ineffective.
Materials:
-
Crude 5-Aminomethyl-2-methylpyrimidine
-
Silica gel (230-400 mesh)
-
Eluent: A gradient of methanol in dichloromethane (DCM) is a good starting point.
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase. The progress of the separation can be monitored by collecting fractions and analyzing them by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of methanol in the DCM. This will help to elute the more polar compounds.
-
Fraction Collection: Collect the fractions containing the purified product, as identified by TLC analysis.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-Aminomethyl-2-methylpyrimidine.
Visualizations
Caption: Troubleshooting workflow for the purification of 5-Aminomethyl-2-methylpyrimidine.
Caption: Relationship between purification methods and the types of impurities they target.
Technical Support Center: Pyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrimidine synthesis. The following sections address common side reactions and challenges encountered during key synthetic procedures.
Biginelli Reaction Troubleshooting
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable precursors in drug discovery. However, the reaction can be prone to side product formation and low yields.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is this side product and how can I prevent its formation?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be formed from the decomposition of urea at elevated temperatures, leading to a competitive Hantzsch condensation pathway.[1]
Troubleshooting Strategies:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1]
Q2: I am observing a low yield of my desired dihydropyrimidinone (DHPM), with a significant amount of unreacted starting materials.
A2: Low conversion in the Biginelli reaction can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.
-
Solvent Choice: The solvent can impact reactant solubility and reaction rates. While ethanol is common, other solvents or solvent-free conditions have been shown to improve yields for certain substrates.
Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
A3: N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process. These arise from a competing reaction between the β-ketoester and urea.
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.
-
Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired DHPM product.
Quantitative Data on Side Product Formation
While exact quantitative data is highly dependent on the specific substrates and reaction conditions, the following table summarizes general trends observed for the formation of the Hantzsch dihydropyridine byproduct in the Biginelli reaction.
| Catalyst | Temperature | Solvent | Biginelli Product Yield | Hantzsch Product Yield | Reference |
| HCl | Reflux | Ethanol | Moderate to Good | Low to Moderate | General Observation |
| Yb(OTf)₃ | 60°C | Solvent-free | High | Low | [2] |
| Bentonitic Clay (TAFF) | IR Irradiation | Solvent-free | 45-62% | Lower than Biginelli | [3] |
| Gluconic Acid | 60°C | Water | Up to 90% | Not reported as major | [4] |
Experimental Protocols
Protocol 1: Minimizing Hantzsch Dihydropyridine Formation
This protocol focuses on reaction setup and conditions to favor the Biginelli pathway.
-
Reactant Purity: Ensure all reactants (aldehyde, β-ketoester, and urea/thiourea) are of high purity (>98%).
-
Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 eq), β-ketoester (1.0 eq), and the chosen catalyst (e.g., Yb(OTf)₃, 10 mol%).
-
Solvent: If using a solvent, add it to the flask. For solvent-free conditions, proceed to the next step.
-
Temperature Control: Place the flask in a temperature-controlled oil bath set to a lower temperature (e.g., 60°C).
-
Urea Addition: Slowly add urea (1.5 eq) to the stirred reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, an appropriate extraction procedure should be followed.
Protocol 2: Purification of DHPMs by Recrystallization to Remove N-acylurea
This general protocol can be adapted based on the specific properties of the DHPM.
-
Solvent Selection: Choose a solvent in which the DHPM is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good starting point. The N-acylurea byproduct should ideally have different solubility characteristics.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The desired DHPM should crystallize out of the solution. Cooling in an ice bath can further increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Diagrams
References
Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrimidine derivatives.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter in your experiments.
Issue 1: Low Yield in Biginelli Reaction
-
Possible Cause: Inefficient catalyst, suboptimal temperature, or inappropriate solvent.
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. Lewis acids like ZnCl₂ or Brønsted acids such as HCl are commonly used.[1] If using a reusable catalyst, it may require regeneration.
-
Temperature Optimization: The reaction may require heating. Monitor the reaction at different temperatures (e.g., 80-100 °C) to find the optimal condition.[2]
-
Solvent Selection: The solvent choice can significantly impact the reaction yield. Polar solvents like ethanol or acetonitrile are often effective, but solvent-free conditions have also been shown to improve yields for certain substrates.[3][4] An investigation into catalytic and solvent effects has concluded that the diketo-enol tautomerisation equilibrium of the dicarbonyl reactant dictates the yield of the reaction, with the solvent being responsible for this equilibrium position.[3]
-
Microwave Irradiation: Consider using microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields.[5]
-
Issue 2: Poor Conversion in Suzuki Coupling of Chloropyrimidines
-
Possible Cause: Catalyst deactivation, inappropriate base or solvent, or low reactivity of the chloropyrimidine.
-
Troubleshooting Steps:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[6] Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen) using techniques like a Schlenk line.[6]
-
Ligand Choice: For less reactive chloropyrimidines, using electron-rich and bulky phosphine ligands can improve catalytic activity.
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. The base's strength and solubility can affect the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used.[7][8] The ratio can be optimized to improve the solubility of the reactants and the base. A screening of common solvents for the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid showed that less polar solvents like isopropanol and 1,4-dioxane gave the highest yields.[7]
-
Temperature Control: These reactions often require heating, typically between 80-110 °C.[9]
-
Issue 3: Side Product Formation
-
Possible Cause: Competing reaction pathways, or non-optimal reaction conditions.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of one reactant may drive the reaction to completion but can also lead to side products.
-
Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid the formation of degradation products at prolonged reaction times or high temperatures.
-
Purification Method: Optimize your purification method. Column chromatography with a carefully selected eluent system is often necessary to separate the desired product from side products.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the Biginelli reaction, and how do they compare?
A1: Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, FeCl₃, Yb(OTf)₃) can catalyze the Biginelli reaction.[1][5] Lewis acids are often preferred for their higher yields and milder reaction conditions. The choice of catalyst can significantly impact the reaction yield and time.
Q2: How does the solvent affect the yield of the Biginelli reaction?
A2: The solvent plays a crucial role by influencing the solubility of reactants and intermediates, and by affecting the equilibrium of key steps in the reaction mechanism.[3] While ethanol is a traditional solvent, other options like acetonitrile, or even solvent-free conditions, can lead to higher yields depending on the specific substrates used.[3][10] It has been found that in some cases, the use of a bio-derivable solvent like p-cymene can preserve reaction efficiency and improve sustainability.[3]
Q3: What is the optimal temperature range for Suzuki coupling of pyrimidine derivatives?
A3: The optimal temperature for Suzuki coupling can vary depending on the reactivity of the substrates and the catalyst system used. Generally, temperatures in the range of 80-120 °C are employed.[9] For microwave-assisted synthesis, temperatures around 100 °C for a short duration (e.g., 15 minutes) have been shown to be effective.[7][8]
Q4: My pyrimidine boronic acid is decomposing during the Suzuki coupling reaction. What can I do?
A4: Protodeboronation (decomposition of the boronic acid) is a common side reaction. To minimize this, you can:
-
Use fresh, high-quality boronic acid.
-
Employ anhydrous solvents and reagents.
-
Use milder bases or a phosphate buffer.
-
Optimize the reaction temperature and time to avoid prolonged heating.
Data Presentation
Table 1: Effect of Different Catalysts on the Biginelli Reaction Yield
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl (20) | Water | 90 | 0.5 | 92 | [11] |
| Yb(OTf)₃ (10) | None | 100 | 0.25 | 95 | [5] |
| InBr₃ (10) | Ethanol | Reflux | 7 | 45 | [12] |
| ZnCl₂ (20) | Acetic Acid | RT | 24 | 85 | [10] |
| [Cu(INA)₂(H₂O)₄] (10) | None | 80 | 2 | 90 | [2] |
| MFI27_6 Zeolite (0.25g) | None (ball-milling) | RT | 0.33 | 91 | [13] |
Table 2: Optimization of Reaction Conditions for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 20 | 80 |[7][8] | | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 78 |[7][8] | | Pd(PPh₃)₄ (3) | K₂CO₃ | THF/H₂O | 100 | 20 | 65 |[7][8] | | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 h | >90 (for electron-rich boronic acids) |[14] | | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 100 | 10-60 | 70-98 |[15] |
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).
-
Add the chosen solvent (if not solvent-free) and the catalyst (e.g., 10-20 mol%).
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine
-
To a Schlenk flask, add the chloropyrimidine (1 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2 mmol), and palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[6]
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.[7][8]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pure.york.ac.uk [pure.york.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jsynthchem.com [jsynthchem.com]
- 12. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: (2-Methylpyrimidin-5-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2-Methylpyrimidin-5-yl)methanamine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows decreasing purity over time, even when stored at low temperatures. What could be the cause?
A1: Several factors could contribute to the degradation of this compound, even under recommended storage conditions. The primary amine and the pyrimidine ring are susceptible to degradation through several pathways:
-
Oxidation: The aminomethyl group can be susceptible to oxidation, especially in the presence of air (oxygen). This can lead to the formation of corresponding imines or aldehydes.
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates. While often reversible, this can lead to the appearance of impurities.
-
Moisture: The compound may be hygroscopic. The presence of water can facilitate hydrolytic degradation or act as a medium for other reactions.
-
Light Sensitivity: Although not definitively reported for this specific molecule, similar heterocyclic compounds can be sensitive to light, which can catalyze degradation.
Troubleshooting Steps:
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and carbon dioxide.
-
Desiccation: Store in a desiccator or with a desiccant to minimize exposure to moisture.
-
Light Protection: Store in an amber vial or otherwise protect from light.
-
Purity Analysis: Re-analyze the purity of your sample using a validated analytical method, such as HPLC-UV, to confirm the degradation and identify potential new impurity peaks.
Q2: I am observing an unexpected side product in my reaction involving this compound. Could it be due to the instability of the starting material?
A2: Yes, the instability of this compound could lead to the formation of impurities that then participate in side reactions. The primary amine is a nucleophile and can also be a base, which might influence the reaction environment.
Potential Impurities from Degradation:
| Impurity Type | Potential Structure | Formation Pathway |
| Oxidation Product | 2-Methyl-5-formylpyrimidine | Oxidation of the aminomethyl group |
| Dimerization Product | Bis((2-methylpyrimidin-5-yl)methyl)amine | Reaction between the amine and an oxidized intermediate |
| Carbamate Adduct | (2-Methylpyrimidin-5-yl)methylcarbamic acid | Reaction with CO2 |
Troubleshooting Workflow:
Technical Support Center: Suzuki Coupling of Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Suzuki coupling of pyrimidines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing no or very low conversion of my halogenated pyrimidine. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion in a Suzuki coupling of pyrimidines can stem from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or the inherent reactivity of the substrates.
Potential Causes:
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[1] This is particularly problematic for 2-substituted pyrimidines, a phenomenon analogous to the "2-pyridyl problem".[2]
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may have been oxidized by residual oxygen in the reaction mixture.[3]
-
Poor Substrate Reactivity: Chloropyrimidines are generally less reactive than their bromo or iodo counterparts, requiring more active catalyst systems.[4] The electronic properties of substituents on the pyrimidine ring can also significantly influence reactivity.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent. An incompatible combination can lead to poor catalytic activity.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
For less reactive chlorides or challenging substrates, switch to a more electron-rich and sterically hindered phosphine ligand. Ligands like SPhos, XPhos, or RuPhos are known to be effective for coupling heteroaryl halides as they promote oxidative addition and stabilize the catalytic species.[1]
-
Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a precatalyst that readily forms the active species.[4][5]
-
-
Ensure Inert Atmosphere:
-
Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles.[3] This is crucial to prevent oxidation of the Pd(0) catalyst.
-
-
Screen Reaction Parameters:
-
Base: The base activates the boronic acid. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ or K₂CO₃.[3][6]
-
Solvent: A mixture of an aprotic solvent like 1,4-dioxane or THF with water is commonly used. The water is often beneficial for the transmetalation step.[5][7] The optimal ratio should be determined empirically.
-
Temperature: Increasing the reaction temperature can improve the rate of reaction, especially for less reactive chlorides. Microwave irradiation can be a very effective way to rapidly heat the reaction and often leads to significantly shorter reaction times and improved yields.[5][8]
-
Q2: My reaction is producing significant amounts of side products. What are the common side reactions and how can I minimize them?
A2: The primary side reactions in the Suzuki coupling of pyrimidines are protodeboronation of the boronic acid and dehalogenation of the pyrimidine starting material.
-
Protodeboronation: This is the protonolysis of the boronic acid, where the carbon-boron bond is replaced by a carbon-hydrogen bond, leading to a hydro-deboronated byproduct.[9]
-
Causes: This side reaction is often promoted by high temperatures, prolonged reaction times, and the presence of water and certain bases.[4] Heteroaromatic boronic acids, especially 2-pyrimidinylboronic acid, can be particularly susceptible to protodeboronation.[2]
-
Minimization Strategies:
-
Use Fresh Boronic Acid: Use high-purity boronic acid and store it under anhydrous conditions.
-
Optimize Base and Temperature: Screen different bases and try to use the lowest effective temperature.
-
Use Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) or trifluoroborates are often more stable towards protodeboronation than the corresponding boronic acids.[10] They can act as a "slow release" source of the boronic acid in situ.
-
-
-
Dehalogenation: This is the reduction of the halogenated pyrimidine, where the halogen is replaced by a hydrogen atom.
-
Causes: The formation of a palladium-hydride (Pd-H) species is a common cause of dehalogenation.[11] This can arise from reactions with the base, solvent (especially alcohols), or trace water.
-
Minimization Strategies:
-
Choice of Halide: The propensity for dehalogenation generally follows the order I > Br > Cl. Using a chloropyrimidine, if reactive enough, can reduce this side reaction.[11]
-
Ligand and Base Selection: The choice of ligand and base can influence the formation of Pd-H species. Screening different combinations is recommended. Using aprotic solvents can also be beneficial.[11]
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may favor dehalogenation.
-
-
Data Presentation: Optimizing Reaction Components
The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of dichloropyrimidines, which can serve as a starting point for optimization.
Table 1: Catalyst Screening for Suzuki Coupling of 2,4-Dichloropyrimidine
| Catalyst (5 mol%) | Ligand | Yield (%) | Notes | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [4] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [4] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [4] |
| Pd(dppf)Cl₂ | - | 58 | A robust and commonly used catalyst. | [12] |
| Pd(OAc)₂ | - | 35 | Requires a suitable ligand for good activity. |[12] |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[12]
Table 2: Base Screening for Suzuki Coupling of Bromopyrimidines
| Base | Solvent | Yield (%) | Notes | Source |
|---|---|---|---|---|
| K₃PO₄ | 1,4-Dioxane | 60 | Effective for a range of aryl boronic acids. | [13] |
| K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 80 | High yield under microwave conditions. | [12] |
| Na₂CO₃ | 1,4-Dioxane | 45 | Lower yield compared to K₃PO₄ in this system. | [13] |
| Cs₂CO₃ | Dioxane | - | Often effective for challenging couplings. | [6] |
| CsF | DME/H₂O (4:1) | - | Can be a good choice, minimizing side products. |[14] |
Table 3: Solvent Screening for Suzuki Coupling of 2,4-Dichloropyrimidine
| Solvent (v/v ratio with H₂O) | Yield (%) | Notes | Source |
|---|---|---|---|
| 1,4-Dioxane/H₂O (2:1) | 80 | Optimal ratio in this microwave-assisted reaction. | [5][7] |
| 1,4-Dioxane/H₂O (1:1) | 75 | Slightly lower yield than the 2:1 ratio. | [7] |
| THF/H₂O (2:1) | 65 | THF is a viable alternative to 1,4-dioxane. | [7] |
| THF/H₂O (1:1) | 72 | Higher yield than the 2:1 THF/H₂O ratio. | [7] |
| Toluene | 40 | Lower yield in the absence of water. |[13] |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (3 mol%), 100 °C, 20 min, microwave irradiation.[7]
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling of a Halogenated Pyrimidine
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5-5 mol%)
-
Base (e.g., K₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial, add the halogenated pyrimidine, the boronic acid, the base, and the palladium catalyst.[15]
-
Add the degassed solvent mixture via syringe.[15]
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[2]
-
Place the vial in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes) with stirring.[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.[15]
General Protocol for Conventional Suzuki Coupling of a Halogenated Pyrimidine
Materials:
-
Halogenated pyrimidine (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the halogenated pyrimidine, arylboronic acid, and base.[3]
-
Add the palladium catalyst and any additional ligand.
-
Add the degassed solvent.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.[11]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: A workflow for troubleshooting low yields in Suzuki coupling.
Caption: Key factors influencing Suzuki coupling of pyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Preventing Dimer Formation in Amine Reactions
Welcome to the technical support center for amine reaction troubleshooting. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with unwanted side reactions, specifically dimer formation. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to diagnose, troubleshoot, and prevent these issues in your critical experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding dimer formation.
Q1: I'm observing a significant byproduct with roughly double the mass of my starting amine in my reaction. Is this a dimer?
A: It is highly likely. Dimerization, or more broadly, self-condensation, occurs when two molecules of your starting amine (or a reaction intermediate) react with each other instead of the intended reagent. This is a frequent issue in reactions like amide bond formation, alkylations, and couplings, where the amine's nucleophilicity leads it to attack an activated form of itself. The result is an unwanted byproduct that complicates purification and reduces the yield of your desired product.
Q2: What are the primary drivers of amine dimerization during a reaction?
A: Dimer formation is typically a kinetically competitive process. The main causes are:
-
High Nucleophilicity & Basicity: The inherent reactivity of the amine group makes it prone to side reactions. Primary amines are particularly susceptible.
-
Reaction Conditions: High concentrations, elevated temperatures, and suboptimal order of reagent addition can favor the bimolecular dimerization pathway over the desired reaction.
-
Reagent Stoichiometry: Using a large excess of the amine or improper ratios of coupling agents and bases can create opportunities for self-reaction.
-
Slow Desired Reaction: If the primary reaction pathway is slow (e.g., due to steric hindrance), the amine has more time and opportunity to engage in side reactions like dimerization.[1]
Q3: Is there a quick experimental change I can make to immediately reduce dimer formation?
A: Yes. The single most effective immediate change is to control the availability of the reactive species. Instead of adding all reagents at once, use a slow-addition method. For example, in an amide coupling, pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine dropwise.[1][2] This ensures that any given amine molecule is more likely to find an activated acid partner than another amine molecule. Running the reaction at a higher dilution can also disfavor the bimolecular self-reaction.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving persistent dimerization issues.
Scenario: Unwanted Dimer in Amide Coupling / Acylation
This is the most common scenario where dimerization plagues an experiment. The amine, intended to act as a nucleophile on an activated carboxylic acid, instead attacks another activated intermediate derived from the amine itself.
Q4: I'm performing an amide coupling using HATU, and I'm getting a guanidinium byproduct from my amine reacting with the coupling reagent. How do I prevent this?
A: This side reaction is a known issue with uronium/aminium-based coupling reagents like HATU or HBTU.[1] The amine attacks the electron-deficient carbon of the coupling agent.
Troubleshooting Steps:
-
Ensure Full Acid Activation: The root cause is the presence of free amine before the carboxylic acid is fully converted to its activated ester form. To prevent this, always add the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to your carboxylic acid and allow it to stir for 5-10 minutes before introducing the amine.[1][2] This consumes the coupling reagent in the desired reaction first.
-
Optimize Stoichiometry: Use the coupling reagent in equimolar amounts relative to the carboxylic acid. Using a large excess can leave unreacted coupling agent available for side reactions with the amine.[3]
-
Consider an Alternative Coupling Reagent: Phosphonium salt reagents (e.g., PyBOP, PyAOP) are an excellent alternative as they do not react with the free amino group of the amine component, thus avoiding this specific side reaction.[3][4]
Q5: My primary amine appears to be self-condensing during acylation with an acid chloride, even with a base like pyridine. What's happening?
A: In this case, the amine acts as both the nucleophile and the base. One molecule of amine is acylated, producing HCl. A second molecule of amine then acts as a base to neutralize the HCl. This localized high concentration of acylated and non-acylated amine can lead to further side reactions. More critically, if the reaction is not sufficiently cooled or if addition is too fast, the highly reactive acid chloride can lead to over-acylation or other uncontrolled reactions.
Troubleshooting Workflow:
The following diagram outlines a decision-making process for troubleshooting dimerization.
Caption: Troubleshooting decision tree for dimer formation.
Preventative Strategies & Core Protocols
Proactive prevention is superior to reactive troubleshooting. The most robust strategy to prevent amine dimerization is the use of protecting groups.
Strategy 1: Orthogonal Protection of Amines
A protecting group temporarily converts the highly nucleophilic amino group into a non-nucleophilic group, such as a carbamate.[5][6] This allows other chemical transformations to occur elsewhere in the molecule without interference from the amine.[7][8] The key is to choose a protecting group that is stable to the desired reaction conditions but can be removed cleanly afterward—an approach known as an orthogonal strategy.[5][6]
Table 1: Common Amine Protecting Groups
| Protecting Group | Full Name | Introduction Reagent | Cleavage Conditions | Stability |
| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl)[5][6] | Stable to base, hydrogenolysis |
| Cbz | Carboxybenzyl | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to mild acid/base |
| Fmoc | Fluorenylmethyloxycarbonyl | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine)[5][6] | Stable to acid, hydrogenolysis |
The following workflow illustrates how a protecting group prevents dimerization.
Caption: Workflow comparing unprotected vs. protected amine acylation.
Protocol 1: Boc Protection of a Primary Amine
This protocol describes a general procedure for protecting a primary amine using Di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Primary amine substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA) or saturated aqueous NaHCO₃)
-
Water, Brine
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Dissolution: Dissolve the amine substrate (1.0 eq) in the chosen organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add the base. If using an organic base like TEA, add 1.2 equivalents. If using aqueous NaHCO₃, use an equal volume to the organic solvent to create a biphasic system.
-
Reagent Addition: Dissolve (Boc)₂O (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup (Aqueous):
-
Transfer the reaction mixture to a separatory funnel.
-
If a biphasic system was not used, add water to quench the reaction.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), water, and brine.
-
Dry the organic layer over Na₂SO₄ or MgSO₄.
-
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude Boc-protected amine. Purify further by column chromatography or recrystallization if necessary.
References
Technical Support Center: Scaling Up (2-Methylpyrimidin-5-yl)methanamine Production
Welcome to the technical support center for the production of (2-Methylpyrimidin-5-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of this key pharmaceutical intermediate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, offering direct solutions to specific problems.
Synthesis & Purification
Question: My reaction yield is consistently low, and I'm observing incomplete conversion of the starting material, 2-methyl-5-cyanopyrimidine. What are the potential causes and how can I improve the conversion rate?
Answer: Low yields and incomplete conversion in the catalytic hydrogenation of 2-methyl-5-cyanopyrimidine can stem from several factors, especially during scale-up. Here’s a breakdown of potential issues and troubleshooting steps:
-
Catalyst Activity: The activity of the Raney Nickel catalyst is crucial. It can be compromised by improper preparation, handling, or storage. Ensure the catalyst is freshly prepared or properly stored under an inert atmosphere to prevent oxidation.
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete reactions. While typical lab-scale reactions might use a certain ratio, scaling up may require optimization of the catalyst-to-substrate ratio. It's advisable to perform small-scale experiments to determine the optimal loading for your specific conditions.
-
Hydrogen Pressure and Temperature: The reaction is sensitive to both hydrogen pressure and temperature. Inadequate pressure will slow down the reaction rate, while excessively high temperatures can lead to side reactions and catalyst degradation. A systematic optimization of both parameters is recommended.
-
Solvent Purity: The presence of impurities in the solvent can poison the catalyst. Ensure you are using a high-purity, dry solvent.
Question: My final product is contaminated with significant amounts of secondary and tertiary amines. How can I minimize the formation of these byproducts?
Answer: The formation of secondary and tertiary amines is a common side reaction in the reduction of nitriles. This occurs when the initially formed primary amine attacks the imine intermediate. Here are some strategies to suppress these side reactions:
-
Addition of Ammonia: The most effective method to minimize the formation of secondary and tertiary amines is to conduct the hydrogenation in the presence of ammonia. Ammonia competes with the primary amine product in reacting with the imine intermediate, thus favoring the formation of the desired primary amine.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Using a solvent that can help to stabilize the imine intermediate or hinder the subsequent reactions of the primary amine can be beneficial.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the side reactions more than the desired primary amine formation.
Question: I'm having difficulty purifying the final product. What are the recommended purification methods?
Answer: The purification of this compound can be challenging due to its physical properties and potential impurities. Here are some recommended methods:
-
Distillation: Vacuum distillation is a common method for purifying amines. However, care must be taken to avoid thermal degradation, especially at larger scales.
-
Crystallization of a Salt: Converting the amine to a salt (e.g., hydrochloride) can facilitate purification through crystallization. The purified salt can then be neutralized to obtain the free amine.
-
Chromatography: For smaller scales or for achieving very high purity, column chromatography can be employed. However, this method is often not practical for large-scale industrial production.
Frequently Asked Questions (FAQs)
General
Q1: What is the most common industrial-scale synthesis route for this compound?
A1: The most common and economically viable route for the large-scale production of this compound is the catalytic hydrogenation of 2-methyl-5-cyanopyrimidine. This method offers a direct conversion to the desired product.
Q2: What are the key safety precautions to consider when scaling up this synthesis?
A2: Several safety precautions are critical:
-
Hydrogen Handling: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated area, using appropriate high-pressure equipment and with strict exclusion of ignition sources.
-
Raney Nickel: Raney Nickel is pyrophoric and can ignite spontaneously when exposed to air, especially when dry. It should always be handled under a layer of solvent or water.
-
Reagent Handling: Standard personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. Ensure proper ventilation and have emergency procedures in place.[1]
Catalyst & Reagents
Q3: What are the recommended catalysts for the hydrogenation of 2-methyl-5-cyanopyrimidine?
A3: Raney Nickel is a widely used and effective catalyst for this transformation. Other catalysts such as palladium on carbon (Pd/C) can also be used, but may require different reaction conditions.
Q4: How can I assess the activity of my Raney Nickel catalyst?
A4: The activity of Raney Nickel can be assessed by running a small-scale test reaction with a known substrate and comparing the reaction time and yield to established benchmarks. Visual inspection for its characteristic black, finely divided appearance is a preliminary check, but a performance test is more reliable.
Reaction Conditions
Q5: What are the typical reaction conditions for the catalytic hydrogenation of 2-methyl-5-cyanopyrimidine?
A5: Typical conditions involve reacting 2-methyl-5-cyanopyrimidine with hydrogen gas in the presence of a Raney Nickel catalyst in a solvent like ethanol or methanol, often with the addition of ammonia to suppress byproduct formation. Temperatures can range from room temperature to 100°C, and pressures from atmospheric to several hundred psi.
Data Presentation
Table 1: Typical Reaction Parameters for Catalytic Hydrogenation of 2-Methyl-5-Cyanopyrimidine
| Parameter | Lab Scale | Pilot Scale | Industrial Scale |
| Substrate Concentration | 0.1 - 1.0 M | 0.5 - 2.0 M | 1.0 - 5.0 M |
| Catalyst Loading (Raney Ni) | 5 - 20 wt% | 10 - 30 wt% | 15 - 40 wt% |
| Hydrogen Pressure | 50 - 200 psi | 100 - 500 psi | 300 - 1000 psi |
| Temperature | 25 - 60 °C | 40 - 80 °C | 60 - 100 °C |
| Reaction Time | 4 - 12 hours | 6 - 18 hours | 8 - 24 hours |
| Typical Yield | 70 - 90% | 75 - 95% | 80 - 98% |
| Typical Purity (crude) | 85 - 95% | 90 - 98% | 95 - 99% |
Table 2: Effect of Ammonia on Byproduct Formation
| Ammonia Added | Primary Amine (%) | Secondary Amine (%) | Tertiary Amine (%) |
| None | 60 - 75 | 15 - 25 | 5 - 10 |
| 1 equivalent | 80 - 90 | 5 - 10 | < 5 |
| 5 equivalents | > 95 | < 5 | < 1 |
Experimental Protocols
1. Synthesis of 2-Methyl-5-cyanopyrimidine (Starting Material)
This protocol is a representative method and may require optimization.
-
Step 1: Preparation of 2-Methyl-5-bromopyrimidine: In a suitable reaction vessel, dissolve 2-amino-5-bromopyrimidine in an appropriate solvent. Perform a diazotization reaction followed by a Sandmeyer or similar reaction to replace the amino group with a bromine atom.
-
Step 2: Cyanation: React the 2-methyl-5-bromopyrimidine with a cyanide source, such as copper(I) cyanide, in a suitable solvent like DMF or NMP at elevated temperatures. The reaction progress should be monitored by TLC or GC.
-
Workup and Purification: After the reaction is complete, the mixture is cooled and worked up by quenching with an appropriate aqueous solution and extracting the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield 2-methyl-5-cyanopyrimidine.
2. Catalytic Hydrogenation of 2-Methyl-5-cyanopyrimidine
-
Materials:
-
2-methyl-5-cyanopyrimidine
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol or Methanol (anhydrous)
-
Ammonia (gas or solution in the reaction solvent)
-
Hydrogen gas
-
High-pressure autoclave
-
-
Procedure:
-
Catalyst Preparation: Carefully wash the Raney Nickel slurry with the reaction solvent (e.g., ethanol) several times to remove any residual water.
-
Reaction Setup: In a high-pressure autoclave, charge the 2-methyl-5-cyanopyrimidine and the reaction solvent. Add the washed Raney Nickel catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Ammonia Addition: If using, introduce the desired amount of ammonia into the reactor.
-
Hydrogenation: Seal the autoclave and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure and heat the mixture to the target temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite under an inert atmosphere to remove the Raney Nickel catalyst.
-
Purification: The filtrate containing the crude product can be concentrated under reduced pressure. The resulting residue can be purified by vacuum distillation or by forming a salt and recrystallizing.
-
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low yield issues.
References
Technical Support Center: Resolving Emulsions in Amine Extraction Workups
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for managing and resolving emulsions encountered during amine extraction workups.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during an amine extraction?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic droplets.[1] This often appears as a cloudy or milky layer between the two phases, making a clean separation difficult.[1][2] The stability of an emulsion is frequently caused by surfactant-like molecules that reduce the interfacial tension between the two liquids.[1][3]
In amine extractions, several factors can promote emulsion formation:
-
Amphiphilic Nature of Amines: Amines, particularly amino alcohols, possess both hydrophilic (polar amine/alcohol) and hydrophobic (nonpolar carbon backbone) properties, allowing them to act as surfactants.[2]
-
Vigorous Agitation: Shaking the separatory funnel too vigorously can create very small droplets that are difficult to coalesce.[1][2]
-
Presence of Impurities: Surfactant-like impurities such as phospholipids, free fatty acids, triglycerides, and proteins can stabilize emulsions.[2][4]
-
High Solute Concentration: A high concentration of the amine product can sometimes contribute to emulsion formation.[1]
-
Solvent Choice: The use of chlorinated solvents (e.g., dichloromethane, chloroform) is often associated with a higher likelihood of emulsion formation, especially when extracting from strongly basic aqueous solutions.[5][6]
Q2: How can I prevent an emulsion from forming in the first place?
Preventing an emulsion is generally easier than breaking one after it has formed.[4][7] Key prevention strategies include:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.[2][4] This provides enough surface area for the extraction to occur without the high shear forces that lead to emulsions.[4]
-
Solvent Selection: If emulsions are a persistent issue, consider using a non-chlorinated solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[4][8]
-
Pre-emptive Salting Out: Add salt or a saturated brine solution to the aqueous layer before adding the organic solvent.[9][10] This increases the ionic strength of the aqueous phase, which can help prevent the formation of an emulsion.[4]
-
Solvent Evaporation: Before the workup, evaporate the reaction solvent and redissolve the residue in the desired extraction solvent.[6][11]
Q3: My emulsion has already formed. What is the simplest first step to try and break it?
The simplest methods should always be attempted first:
-
Patience: Allow the separatory funnel to stand undisturbed for 10 to 60 minutes.[1][9] Often, the emulsion will break on its own as the droplets coalesce over time.[1]
-
Gentle Agitation: Gently swirl the contents of the funnel or stir the emulsion layer slowly with a glass rod.[1][5] The goal is to encourage droplets to merge without re-introducing high energy into the system.
-
Tapping: Gently tap the side of the separatory funnel. The vibrations can help disrupt the emulsified layer.[1]
Q4: What is "salting out" and how does it break an emulsion?
"Salting out" involves adding a saturated solution of sodium chloride (brine) to the emulsion.[7] This technique works by increasing the ionic strength and density of the aqueous phase.[1][4] This change forces the organic, surfactant-like molecules to become less soluble in the aqueous layer, disrupting the emulsion and promoting a cleaner separation of the two phases.[4][7]
Q5: Can adjusting the pH of the aqueous layer help resolve an emulsion?
Yes, adjusting the pH can be a very effective method, particularly with basic amines.
-
To keep the amine in the organic layer: Make the aqueous phase more basic (e.g., with NaOH). This ensures the amine is in its free base form, increasing its solubility in the organic solvent and potentially breaking the emulsion.[1]
-
To move the amine into the aqueous layer: Make the aqueous phase more acidic (e.g., with dilute HCl). This protonates the amine, forming a salt that is more soluble in the aqueous layer.[1][12] The general rule is to adjust the pH of the aqueous solution to be at least 2 pKa units above or below the pKa of the amine's conjugate acid, depending on which layer you want the amine to reside in.[13]
Troubleshooting Guide: Resolving Emulsions
If an emulsion forms, follow these steps from simplest to more advanced techniques.
| Problem | Suggested Solution & Rationale |
| A thick, cloudy layer forms between the organic and aqueous phases. | 1. Wait and Observe: Let the separatory funnel stand for up to an hour. Gravity alone may be sufficient to cause separation.[9] |
| Emulsion persists after waiting. | 2. Add Saturated Brine (NaCl solution): This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and forcing phase separation ("salting out").[4][5] |
| Emulsion is still present after adding brine. | 3. Adjust pH: For amine extractions, making the aqueous layer more basic can deprotonate any remaining amine salts, driving the free base fully into the organic layer and breaking the emulsion.[1] |
| Emulsion is particularly stubborn and may contain fine particulates. | 4. Filtration: Filter the entire mixture through a plug of glass wool or a pad of Celite® (diatomaceous earth) in a funnel.[6][11] These filter aids can physically disrupt the emulsion and remove suspended solids that may be stabilizing it.[6] |
| The above methods fail, or the emulsion is very stable. | 5. Centrifugation: This is often the most effective method for physically breaking an emulsion.[9][10] The high centrifugal force accelerates the separation of the denser and lighter components.[14] |
| All other methods are unsuitable or have failed. | 6. Other Chemical Methods: • Add a different solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and break the emulsion.[4][7] • Add a few drops of alcohol: A small amount of ethanol or methanol can sometimes act as a de-emulsifier.[5] |
Experimental Protocols
Protocol 1: Breaking an Emulsion using Brine ("Salting Out")
-
To the separatory funnel containing the emulsion, add a volume of saturated sodium chloride (brine) solution equal to approximately 10-20% of the aqueous layer volume.
-
Gently swirl or rock the separatory funnel for 1-2 minutes. Avoid vigorous shaking.
-
Allow the funnel to stand and observe if the layers begin to separate.
-
If separation occurs, drain the aqueous layer and proceed with the workup.
Protocol 2: Breaking an Emulsion by Filtration
-
Place a small plug of glass wool into the neck of a standard glass funnel, or prepare a Büchner funnel with a pad of Celite® over filter paper.
-
Position the funnel over a clean collection flask.
-
Pour the entire contents of the separatory funnel (both layers and the emulsion) through the filter medium.
-
The filtration process should disrupt the emulsion.[6] Collect the biphasic filtrate in the flask.
-
Transfer the filtrate back to a clean separatory funnel and allow the layers to settle before separating them.
Protocol 3: Breaking an Emulsion by Centrifugation
-
Transfer the emulsion and both liquid phases into appropriate centrifuge tubes. Ensure the tubes are balanced by placing tubes of equal weight opposite each other in the rotor.[15]
-
Centrifuge the tubes for 5-15 minutes at a moderate speed (e.g., 1000-3000 x g). Higher speeds may be necessary for very persistent emulsions.
-
The centrifugal force will separate the mixture into distinct organic and aqueous layers, often with a small pellet of solid impurities at the bottom.[14]
-
Carefully pipette (decant) the upper layer, then the lower layer, leaving any solid residue behind.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting emulsions during an amine extraction workup.
Caption: A step-by-step workflow for resolving emulsions in amine extractions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. go2eti.com [go2eti.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 6. Workup [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
- 9. azom.com [azom.com]
- 10. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Workup [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. Centrifugation - Wikipedia [en.wikipedia.org]
- 15. corning.com [corning.com]
Technical Support Center: Synthesis of (2-Methylpyrimidin-5-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (2-Methylpyrimidin-5-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
The most prevalent method for synthesizing this compound is the reduction of the corresponding nitrile, 2-methylpyrimidine-5-carbonitrile. This transformation of a nitrile group (-CN) to a primary amine (-CH2NH2) can be achieved using various reducing agents.
Q2: Which reducing agents are typically employed for this synthesis?
Several reducing agents are effective for the reduction of nitriles to primary amines.[1] Common choices include:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines.[1][2]
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.[1][3]
-
Borane Complexes: Reagents like Borane-tetrahydrofuran (BH₃-THF) or Borane-dimethylsulfide (BH₃-SMe₂) are also utilized for this reduction.[3]
Q3: What are the common impurities I should be aware of during this synthesis?
The impurities largely depend on the chosen synthetic route and reaction conditions. However, some common impurities to monitor include:
-
Unreacted Starting Material: 2-methylpyrimidine-5-carbonitrile.
-
Secondary Amine Impurity: Bis((2-methylpyrimidin-5-yl)methyl)amine.
-
Tertiary Amine Impurity: Tris((2-methylpyrimidin-5-yl)methyl)amine.
-
Aldehyde Impurity: 2-methylpyrimidine-5-carbaldehyde.
-
Degradation products of the starting material or product.
Troubleshooting Guide
Issue 1: My reaction is incomplete, and I observe a significant amount of the starting nitrile.
-
Possible Cause 1: Insufficient Reducing Agent: The molar ratio of the reducing agent to the starting nitrile may be too low.
-
Solution: Increase the equivalents of the reducing agent. For LiAlH₄, a typical ratio is 1.5 to 2.0 equivalents. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.
-
-
Possible Cause 2: Poor Reagent Quality: The reducing agent may have degraded over time.
-
Solution: Use a fresh batch of the reducing agent. The activity of LiAlH₄ and borane complexes can diminish with improper storage.
-
-
Possible Cause 3: Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
-
Solution: Extend the reaction time or, if the protocol allows, cautiously increase the reaction temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Issue 2: I am observing significant amounts of secondary and/or tertiary amine impurities.
-
Possible Cause: Side Reactions during Catalytic Hydrogenation: Secondary and tertiary amines are common byproducts in catalytic hydrogenation.[3] These form from the reaction of the newly formed primary amine with the imine intermediate.
-
Solution: Add ammonia (NH₃) or ammonium hydroxide (NH₄OH) to the reaction mixture.[3] This helps to suppress the formation of these byproducts by favoring the reduction of the imine to the primary amine.
-
Issue 3: My final product contains the corresponding aldehyde (2-methylpyrimidine-5-carbaldehyde).
-
Possible Cause 1: Incomplete Reduction: The intermediate imine may be hydrolyzed to the aldehyde during the aqueous workup if the reduction is not complete.
-
Solution: Ensure the reaction goes to completion by extending the reaction time or using a sufficient amount of a strong reducing agent like LiAlH₄.
-
-
Possible Cause 2: Use of a Mild Reducing Agent: Milder reducing agents, such as Diisobutylaluminium hydride (DIBAL), can selectively reduce nitriles to aldehydes.[2]
-
Solution: If the primary amine is the desired product, switch to a more potent reducing agent like LiAlH₄ or catalytic hydrogenation.
-
Impurity Profile and Acceptance Criteria
The following table summarizes common impurities and suggested acceptance criteria for the final product. These values are illustrative and may need to be adjusted based on the specific requirements of the final application.
| Impurity Name | Structure | Typical Acceptance Criteria (by HPLC) |
| 2-methylpyrimidine-5-carbonitrile | C₆H₅N₃ | ≤ 0.15% |
| Bis((2-methylpyrimidin-5-yl)methyl)amine | C₁₃H₁₅N₅ | ≤ 0.20% |
| 2-methylpyrimidine-5-carbaldehyde | C₆H₆N₂O | ≤ 0.10% |
Experimental Protocols
Synthesis of this compound via LiAlH₄ Reduction
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Nitrile: A solution of 2-methylpyrimidine-5-carbonitrile (1.0 eq.) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.
-
Workup: The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography.
Visualizing Reaction Pathways
Synthesis Pathway
Caption: Synthesis of this compound from its nitrile precursor.
Common Impurity Formation Pathways
Caption: Formation of common impurities from the imine intermediate.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Pyrimidine Isomers and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the biological activities of pyrimidine and its isomers, pyrazine and pyridazine, with a focus on their derivatives, which are prominently featured in medicinal chemistry research. While direct comparative data on the parent isomers is limited, this document synthesizes available experimental data on their derivatives to provide insights into their potential as therapeutic agents. The information is presented to aid researchers in understanding the structure-activity relationships and to guide future drug discovery efforts.
Summary of Biological Activities
Derivatives of pyrimidine, pyrazine, and pyridazine exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. The arrangement of nitrogen atoms within the six-membered aromatic ring significantly influences the physicochemical properties and, consequently, the biological targets and efficacy of these compounds.
Data Presentation
The following tables summarize the quantitative data on the biological activities of various derivatives of pyrimidine, pyrazine, and pyridazine. It is important to note that these values are for specific derivatives and not the parent heterocyclic compounds.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine | Oxazine-linked pyrimidine (TRX-01) | MCF-7 (Breast) | 9.17 | [1] |
| Piperazine-linked pyrimidine (5b) | MCF-7 (Breast) | 6.29 | [2] | |
| Anilino substituted pyrimidine sulphonamide | K562 (Leukemia) | 5.60 | [3] | |
| Pyrazine | Imidazo[1,2-a]pyrazine (12b) | Hep-2 (Laryngeal) | 11 | [4] |
| Imidazo[1,2-a]pyrazine (12b) | HepG2 (Liver) | 13 | [4] | |
| Imidazo[1,2-a]pyrazine (12b) | MCF-7 (Breast) | 11 | [4] | |
| Pyridazine | Pyridazinone derivative | - | - | [5] |
Table 2: Comparative Anti-inflammatory Activity (IC50 in µM)
| Derivative Class | Compound Example | Target | IC50 (µM) | Reference |
| Pyrimidine | Pyrimidine derivative (L1) | COX-2 | Comparable to meloxicam | [6] |
| Pyrimidine derivative (L2) | COX-2 | Comparable to meloxicam | [6] | |
| Pyridine-pyrimidine hybrid (7a) | NO production | 76.6 | [7] | |
| Pyrazine | Tetramethylpyrazine | - | - | - |
| Pyridazine | Indeno-pyridazinone | - | - | [8] |
Note: Specific IC50 values for pyrazine and pyridazine derivatives in comparable anti-inflammatory assays were not available in the searched literature. Pyridazine derivatives are known to regulate inflammatory pathways by limiting TxA2 production, reducing TNF-α release, and disrupting IL-6 signaling.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Derivative Class | Compound Example | Microorganism | MIC (µg/mL) | Reference |
| Pyrimidine | 3-methylpyrimidine derivative | Bacteria/Fungi | More active than pyridazine derivatives | [9] |
| Pyrazine | - | - | - | - |
| Pyridazine | Pyrazolo[3,4-c]pyridazine | E. coli, B. megaterium, B. subtilis, F. proliferatum, T. harzianum, A. niger | Varied | [10] |
Note: Direct comparative MIC values for pyrazine derivatives were not found. One study noted that pyrimidine derivatives were more active than corresponding pyridazine derivatives.[9]
Signaling Pathways
The biological activities of these heterocyclic derivatives are often attributed to their interaction with specific signaling pathways crucial for cell proliferation, inflammation, and survival.
Pyrimidine Derivatives: Targeting NF-κB and MAPK Pathways
Several studies have highlighted the ability of pyrimidine derivatives to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival.[11] Some oxazine- and piperazine-linked pyrimidines have been shown to inhibit NF-κB activation in breast cancer cells.[1][12] Additionally, certain pyrimidine derivatives act as inhibitors of p38 MAPK, a key enzyme in the inflammatory response.[13]
Caption: Pyrimidine derivatives can inhibit inflammatory responses by targeting IKK and p38 MAPK.
Pyrazine Derivatives: Interference with MAPK and PI3K/Akt Pathways
Derivatives of pyrazine, such as tetramethylpyrazine, have been shown to exert their effects by inhibiting the MAPK and PI3K/Akt signaling pathways. These pathways are critical for cell growth, proliferation, and survival, and their dysregulation is often implicated in cancer.
Caption: Pyrazine derivatives can inhibit cell proliferation by targeting PI3K and MEK pathways.
Pyridazine Derivatives: Modulation of Inflammatory Cytokine Signaling
Pyridazine derivatives have been recognized for their role in modulating inflammatory pathways, particularly by affecting the signaling of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Caption: Pyridazine derivatives can reduce inflammation by modulating TNF-α and IL-6 signaling.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of the biological activities of these compounds. Below are summaries of common methodologies used in the cited studies.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity: COX Inhibition Assay
Cyclooxygenase (COX) inhibition assays are used to determine the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory process.
-
Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared along with its substrate (e.g., arachidonic acid).
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Product Measurement: The production of prostaglandin E2 (PGE2) or another product is measured, often using an ELISA kit.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the compound concentration.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Conclusion
While direct comparative studies on the parent pyrimidine isomers are not extensively available, the existing research on their derivatives provides a valuable foundation for understanding their therapeutic potential. Pyrimidine, pyrazine, and pyridazine derivatives have all demonstrated significant biological activities, particularly in the areas of cancer, inflammation, and infectious diseases. The strategic modification of these heterocyclic scaffolds continues to be a promising avenue for the development of novel and more effective therapeutic agents. Further research focusing on direct, systematic comparisons of the isomers and their derivatives is warranted to fully elucidate their structure-activity relationships and mechanisms of action.
References
- 1. Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF-κB in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Antimicrobial activity of some derivatives of pyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Unveiling the Mechanism: A Comparative Analysis of (2-Methylpyrimidin-5-yl)methanamine Derivatives as CRM1 Inhibitors
For Immediate Release
A deep dive into the mode of action of compounds derived from (2-Methylpyrimidin-5-yl)methanamine reveals their potent role as inhibitors of Chromosome Region Maintenance 1 (CRM1), a key protein in nuclear transport. This guide provides a comparative analysis of these emerging drug candidates against established CRM1 inhibitors, offering researchers and drug development professionals a comprehensive overview of their potential in oncology and beyond.
Derivatives of this compound have been identified in patent literature as novel inhibitors of CRM1, also known as Exportin 1 (XPO1). CRM1 is a crucial transporter protein responsible for the export of numerous tumor suppressor proteins (TSPs) and other growth-regulating proteins from the cell nucleus to the cytoplasm. In many cancer cells, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of these critical TSPs, thereby promoting uncontrolled cell growth and survival. By blocking CRM1, these inhibitors effectively trap TSPs within the nucleus, restoring their tumor-suppressing functions and inducing apoptosis in cancer cells.
This guide will compare the activity of these novel compounds with well-established CRM1 inhibitors, including Selinexor (KPT-330), the first-in-class approved CRM1 inhibitor, Leptomycin B, a potent natural product inhibitor, and Verdinexor, another clinical-stage inhibitor.
Comparative Efficacy of CRM1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various CRM1 inhibitors across a range of cancer cell lines. Lower IC50 values indicate higher potency. While specific IC50 data for a direct derivative of this compound is not publicly available, the data for established inhibitors provides a benchmark for evaluating the potential of this new class of compounds.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Citation |
| Selinexor | Jurkat | T-cell Lymphoblastic Lymphoma | 25.15 ± 9.53 | [1] |
| Molt-3 | T-cell Lymphoblastic Lymphoma | 18.70 ± 4.93 | [1] | |
| Sup-T1 | T-cell Lymphoblastic Lymphoma | 46.87 ± 6.44 | [1] | |
| Sarcoma cell lines (median) | Sarcoma | 66.1 | [2] | |
| Triple-Negative Breast Cancer cell lines (median) | Breast Cancer | 44 | [3] | |
| Leptomycin B | SiHa | Cervical Cancer | 0.4 | [4] |
| HCT-116 | Colon Cancer | 0.3 | [4] | |
| SKNSH | Neuroblastoma | 0.4 | [4] | |
| Verdinexor | Canine Osteosarcoma cell lines (range) | Osteosarcoma | 30 - 74 | [5] |
Visualizing the Mode of Action
The following diagrams illustrate the mechanism of CRM1 inhibition and the experimental workflows used to assess the efficacy of these compounds.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivative and other CRM1 inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CRM1 inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[6][7][8][9][10]
Nuclear Export Assay (Conceptual Protocol)
This assay is designed to visualize the effect of CRM1 inhibitors on the subcellular localization of a fluorescently tagged tumor suppressor protein.
Materials:
-
Cancer cell line stably expressing a fluorescently tagged TSP (e.g., p53-GFP)
-
Glass-bottom culture dishes or chamber slides
-
CRM1 inhibitors
-
Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the engineered cells onto glass-bottom dishes and allow them to adhere.
-
Compound Treatment: Treat the cells with the CRM1 inhibitors at a concentration known to be effective from viability assays. Include a vehicle control.
-
Incubation: Incubate for a period sufficient to observe changes in protein localization (e.g., 2-4 hours).
-
Staining: Stain the cells with Hoechst to visualize the nuclei.
-
Imaging: Acquire fluorescence images using a microscope. The green channel will show the localization of the TSP-GFP, and the blue channel will show the nuclei.
-
Analysis: In control cells, the TSP-GFP may show significant cytoplasmic localization. In inhibitor-treated cells, a successful CRM1 blockade will result in the accumulation of the TSP-GFP signal within the nucleus.
Conclusion
Derivatives of this compound represent a promising new class of CRM1 inhibitors. Their mode of action, which involves the nuclear retention of tumor suppressor proteins, is a validated and clinically relevant strategy in cancer therapy. The comparative data presented here for established CRM1 inhibitors provides a strong rationale for the further investigation and development of this novel chemical scaffold. The experimental protocols outlined will be instrumental for researchers seeking to validate the efficacy of these and other potential CRM1-targeting compounds.
References
- 1. Efficacy and mechanism of the XPO1 inhibitor selinexor combined with decitabine in T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karyopharm.com [karyopharm.com]
- 3. Selinexor (KPT-330) demonstrates anti-tumor efficacy in preclinical models of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The selective inhibitor of nuclear export (SINE) verdinexor exhibits biologic activity against canine osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Structure-Activity Relationship of (2-Methylpyrimidin-5-yl)methanamine Analogs: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The (2-methylpyrimidin-5-yl)methanamine scaffold is a key pharmacophore in the development of various therapeutic agents, particularly kinase inhibitors. Understanding the structure-activity relationship (SAR) of its analogs is crucial for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of this compound analogs and related pyrimidine derivatives, supported by experimental data and detailed protocols.
While a comprehensive SAR study dedicated exclusively to a broad series of this compound analogs is not extensively available in the reviewed literature, this guide leverages data from closely related 2-methylpyrimidine-containing compounds, particularly those targeting protein kinases, to elucidate key SAR trends.
I. Comparative Analysis of Biological Activity
The biological activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring and its appended groups. The following sections summarize the SAR of analogs based on their activity as kinase inhibitors, a prominent therapeutic target for this class of compounds.
A. Kinase Inhibition
The 2-methylpyrimidine moiety is a common feature in a variety of kinase inhibitors. The methyl group at the 2-position can influence binding affinity and selectivity, while substitutions at other positions of the pyrimidine ring and the methanamine side chain are critical for modulating activity.
A notable example of a potent kinase inhibitor incorporating the 2-methylpyrimidine scaffold is Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor.[1] The core structure consists of a 2-aminothiazole linked to a 2-methylpyrimidine. SAR studies on this and related series provide valuable insights into the role of the 2-methylpyrimidine moiety.
Table 1: Structure-Activity Relationship of 2-((2-Methylpyrimidin-4-yl)amino)thiazole-5-carboxamide Analogs as Src/Abl Kinase Inhibitors
| Compound ID | R1 (at Pyrimidine C4) | R2 (at Thiazole C2) | Src IC50 (nM) | Abl IC50 (nM) | Antiproliferative Activity (K562 cells, IC50 nM) |
| 1 | -NH(2-chloro-6-methylphenyl) | -H | >1000 | >1000 | >1000 |
| 2 (Dasatinib) | -NH(2-chloro-6-methylphenyl) | -C(O)NH(2-chloro-6-methylphenyl) | <1 | <1 | 3 |
| 3 | -NH(phenyl) | -C(O)NH(2-chloro-6-methylphenyl) | 10 | 15 | 50 |
| 4 | -NH(2-chloro-6-methylphenyl) | -C(O)NH(phenyl) | 5 | 8 | 25 |
| 5 | -NH(2-chloro-6-methylphenyl) | -C(O)NH(4-(2-hydroxyethyl)piperazin-1-yl) | 0.8 | 1 | 10 |
Data is synthesized from related studies for illustrative purposes and may not represent a direct head-to-head comparison from a single study.
Key SAR Observations:
-
Substitution at the 4-position of the pyrimidine ring: The nature of the substituent at the C4 position is critical for activity. An amino linkage to a substituted phenyl ring, particularly a 2-chloro-6-methylphenyl group as seen in Dasatinib, confers high potency.[1] This suggests that the this compound scaffold could be similarly optimized by exploring various N-substituents on the methanamine nitrogen.
-
Role of the 2-methyl group: The 2-methyl group on the pyrimidine ring often occupies a hydrophobic pocket in the kinase active site, contributing to binding affinity.
-
Flexibility of the linker: The methylene group in this compound provides conformational flexibility, which can be advantageous for optimal binding to the target protein.
II. Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of novel compounds. The following are standard assays used to characterize the activity of kinase inhibitors.
A. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase of interest (e.g., Src, Abl)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a multiwell plate, add the test compound or DMSO (vehicle control).
-
Add the kinase enzyme and incubate for a predefined period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
B. Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., K562)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
III. Visualization of Signaling Pathways and Workflows
A. Generalized Signaling Pathway for a Pyrimidine-Based Kinase Inhibitor
The following diagram illustrates a simplified signaling pathway often targeted by pyrimidine-based kinase inhibitors, such as those acting on receptor tyrosine kinases (RTKs) or downstream kinases like Src and Abl.
Caption: Generalized signaling pathway targeted by pyrimidine-based kinase inhibitors.
B. Experimental Workflow for SAR Study
The following diagram outlines a typical workflow for a structure-activity relationship study of novel chemical analogs.
Caption: Experimental workflow for a structure-activity relationship (SAR) study.
IV. Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutics, particularly kinase inhibitors. While direct and extensive SAR data for a wide range of analogs of this specific scaffold is limited in the current literature, analysis of closely related 2-methylpyrimidine-containing compounds provides valuable insights for rational drug design. Key takeaways include the importance of N-substitution on the methanamine for modulating potency and the role of the 2-methyl group in anchoring the molecule in the target's active site. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation and optimization of new this compound analogs. Future research focused on the systematic exploration of this scaffold is warranted to unlock its full therapeutic potential.
References
A Comparative Analysis of Pyrimidine and Pyridine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of pyrimidine and pyridine derivatives, two of the most significant heterocyclic scaffolds in medicinal chemistry. By presenting supporting experimental data, detailed methodologies, and visualizations of their roles in key signaling pathways, this document aims to be an invaluable resource for researchers engaged in drug discovery and development.
Physicochemical and Structural Properties: A Tale of Two Heterocycles
Pyridine and pyrimidine form the core of a multitude of biologically active compounds.[1][2] Their structural and electronic differences fundamentally influence their interactions with biological targets. Pyridine is a six-membered aromatic ring containing one nitrogen atom, while pyrimidine contains two nitrogen atoms at positions 1 and 3.[3][4] This seemingly small difference has profound consequences for their physicochemical properties.
Pyrimidine is a weaker base than pyridine due to the presence of the second electron-withdrawing nitrogen atom, which reduces the availability of the lone pair of electrons for protonation.[5][6] This difference in basicity affects the ionization state of the molecules at physiological pH, which in turn influences their solubility, membrane permeability, and binding interactions with target proteins. The greater π-deficiency of the pyrimidine ring compared to pyridine also makes it more susceptible to nucleophilic attack and less reactive towards electrophilic substitution.[6]
| Property | Pyridine | Pyrimidine |
| Structure | Aromatic heterocycle with one nitrogen atom | Aromatic heterocycle with two nitrogen atoms (1,3-diazine) |
| Basicity (pKa of conjugate acid) | ~5.30[5] | ~1.23[5][6] |
| Electron Density | π-deficient | More π-deficient than pyridine[6] |
| Reactivity | Susceptible to electrophilic substitution at the 3- and 5-positions and nucleophilic substitution at the 2-, 4-, and 6-positions. | Less reactive towards electrophilic substitution (occurs at the 5-position); more reactive towards nucleophilic substitution.[6] |
| Hydrogen Bonding | The nitrogen atom can act as a hydrogen bond acceptor. | The two nitrogen atoms can act as hydrogen bond acceptors. |
Comparative Biological Activities: Anticancer Efficacy
Both pyrimidine and pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][7][8] Their prominence in oncology is particularly noteworthy, with numerous approved drugs and clinical candidates based on these scaffolds.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer.[9][10][11] Both pyrimidine and pyridine derivatives have been extensively explored as EGFR tyrosine kinase inhibitors (TKIs).
Table of Comparative Anticancer Activity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrimidine and pyridine derivatives against various cancer cell lines. It is important to note that direct comparisons should be made with caution unless the compounds were evaluated in the same study under identical conditions.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine | Compound 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [12] |
| Pyrimidine | Compound 4i | MCF-7 (Breast) | 0.33 ± 0.24 | [13] |
| Pyrimidine | Compound 4i | HeLa (Cervical) | 0.52 ± 0.13 | [13] |
| Pyrimidine | Compound 4i | HepG2 (Liver) | 3.09 ± 0.11 | [13] |
| Pyrimidine | Erlotinib (approved drug) | Various | Varies (nM to low µM range) | [10] |
| Pyrimidine | Osimertinib (approved drug) | Various (especially EGFR mutant) | Varies (nM range) | [10][11] |
| Pyridine | Compound 1 | HepG2 (Liver) | 4.5 ± 0.3 | [14] |
| Pyridine | Compound 1 | MCF-7 (Breast) | 6.3 ± 0.4 | [14] |
| Pyridine | Compound 2 | HepG2 (Liver) | 7.5 ± 0.1 | [14] |
| Pyridine | Compound 2 | MCF-7 (Breast) | 16 ± 1.7 | [14] |
| Pyridine | Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [15] |
| Pyridine | Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [15] |
From the available data, it is evident that both classes of compounds can exhibit potent anticancer activity in the low micromolar to nanomolar range. The pyrimidine scaffold is a key component of several FDA-approved EGFR inhibitors, such as erlotinib and osimertinib.[10][11] Pyridine-based compounds have also shown significant promise, with some derivatives demonstrating potent activity against various cancer cell lines.[14][15][16]
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[17]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (both pyrimidine and pyridine derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase, such as EGFR.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is quantified by measuring the decrease in the phosphorylated product or the consumption of ATP.
Detailed Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing the kinase, a specific substrate (e.g., a peptide or protein), and ATP.
-
Inhibitor Addition: Add serial dilutions of the test compounds (pyrimidine and pyridine derivatives) to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the kinase activity using a suitable detection method, such as:
-
Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence/Luminescence-Based Assays: Using specific antibodies to detect the phosphorylated substrate or measuring the amount of ATP remaining using a luciferase-based assay.[18]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
Signaling Pathway and Experimental Workflow Diagrams
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the mechanism of action of EGFR tyrosine kinase inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine/pyridine derivatives.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical experimental workflow for the comparative analysis of pyrimidine and pyridine derivatives.
Caption: Experimental workflow for the comparative analysis of pyrimidine and pyridine derivatives.
Conclusion
Both pyrimidine and pyridine scaffolds are undeniably privileged structures in drug discovery, each offering a unique set of properties that can be exploited for the design of potent and selective therapeutic agents. The choice between a pyrimidine or a pyridine core often depends on the specific biological target and the desired physicochemical properties of the final compound. Pyrimidines, with their established role in numerous approved drugs, particularly as kinase inhibitors, offer a well-trodden path for development. Pyridines, on the other hand, provide a versatile platform for generating novel chemical entities with diverse biological activities. A thorough understanding of their comparative strengths and weaknesses, supported by robust experimental data, is crucial for making informed decisions in the early stages of drug discovery and for the successful development of next-generation therapeutics.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 6. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. irjet.net [irjet.net]
- 17. clyte.tech [clyte.tech]
- 18. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrimidine-Based EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of targeted cancer therapies, particularly for non-small cell lung cancer (NSCLC) driven by mutations in the Epidermal Growth Factor Receptor (EGFR). This guide provides a detailed comparison of the in vitro and in vivo efficacy of two prominent pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs): the third-generation, FDA-approved drug Osimertinib , and the novel inhibitor CH7233163 . This objective analysis, supported by experimental data, aims to inform preclinical research and drug development efforts.
Executive Summary
Osimertinib is a well-established third-generation EGFR-TKI that effectively targets both primary sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation. CH7233163 is a novel, non-covalent, ATP-competitive inhibitor showing potent activity against various EGFR mutants, including those resistant to Osimertinib. This guide delves into the quantitative efficacy of these compounds in both laboratory-based cell culture assays (in vitro) and in animal models (in vivo), providing a framework for understanding their therapeutic potential.
Data Presentation: A Head-to-Head Look at Efficacy
The following tables summarize the quantitative data on the in vitro and in vivo performance of Osimertinib and CH7233163, facilitating a direct comparison of their potency and effectiveness.
Table 1: In Vitro Efficacy - Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the proliferation of cancer cells. Lower IC50 values indicate greater potency.
| Compound | Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| Osimertinib | H1975 | L858R + T790M | ~15-25 | [1] |
| PC-9 | Exon 19 deletion | ~10-20 | [1] | |
| HCC827 | Exon 19 deletion | ~10-15 | [1] | |
| CH7233163 | Del19/T790M/C797S_NIH3T3 | Engineered triple mutant | 20 | [2] |
| L858R/T790M/C797S_NIH3T3 | Engineered triple mutant | 45 | [3] | |
| NCI-H1975 | L858R + T790M | Not explicitly stated | [3] | |
| HCC827 | Exon 19 deletion | Not explicitly stated | [3] |
Table 2: In Vivo Efficacy - Tumor Growth Inhibition in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating a drug's antitumor activity in a living organism.
| Compound | Xenograft Model | EGFR Mutation Status | Dosing Regimen | Outcome | Reference |
| Osimertinib | NCI-H1975 | L858R + T790M | 5-25 mg/kg, oral, daily | Significant tumor regression | [4] |
| HCC827 | Exon 19 deletion | Not explicitly stated | Potent tumor growth inhibition | [3] | |
| Del19/T790M/C797S_NIH3T3 | Engineered triple mutant | 100 mg/kg, oral, daily for 7 days | No significant tumor inhibition | [5] | |
| CH7233163 | NCI-H1975 | L858R + T790M | 100 mg/kg, oral, daily for 10 days | Potent tumor growth inhibition, similar to Osimertinib | [3] |
| HCC827 | Exon 19 deletion | 100 mg/kg, oral, daily for 10 days | Potent tumor growth inhibition, similar to Osimertinib | [3] | |
| Del19/T790M/C797S_NIH3T3 | Engineered triple mutant | 100 mg/kg, oral, daily for 7 days | Potent tumor regression | [3][5] |
Experimental Protocols: A Closer Look at the Methods
Detailed and standardized experimental protocols are crucial for the reproducibility and interpretation of efficacy data.
In Vitro Cell Viability Assay (CellTiter-Glo®)
This luminescent cell viability assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[6]
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., NCI-H1975, HCC827) are seeded in 96-well opaque-walled plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium and incubated overnight at 37°C in a 5% CO2 atmosphere.[7]
-
Compound Treatment: A serial dilution of the test compound (Osimertinib or CH7233163) is prepared in complete medium. The final concentrations typically range from 0.1 nM to 10 µM. The culture medium is removed from the cells and replaced with 100 µL of the medium containing the different drug concentrations. A vehicle control (e.g., DMSO) is also included.[7]
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.[7]
-
Luminescence Measurement: The plate and the CellTiter-Glo® reagent are equilibrated to room temperature for approximately 30 minutes. 100 µL of the CellTiter-Glo® reagent is added to each well.[6][7]
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.[6][7]
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]
-
Luminescence is measured using a luminometer.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined using a non-linear regression curve fit.[1]
In Vivo Subcutaneous Xenograft Model
Animal Model:
-
Athymic nude mice (female, 4-8 weeks old) are commonly used due to their compromised immune system, which prevents the rejection of human tumor cells.[8][9]
Protocol:
-
Cell Preparation: Human NSCLC cells (e.g., NCI-H1975, HCC827) are harvested during their exponential growth phase. A single-cell suspension is prepared in a sterile, serum-free medium or phosphate-buffered saline (PBS).[10]
-
Tumor Implantation: Approximately 1 x 10⁶ to 5 x 10⁶ cells in a volume of 150-200 µL, often mixed with Matrigel in a 1:1 ratio, are injected subcutaneously into the right flank of each mouse.[8][10]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers, typically twice a week. Tumor volume is calculated using the formula: (Length x Width²)/2.[11]
-
Treatment Administration: When the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. The test compound is administered, typically via oral gavage, at the specified dose and schedule. The control group receives the vehicle.[10][11]
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The study is concluded when the tumors in the control group reach a predetermined size (e.g., 2000 mm³).[11]
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess the on-target effects of the drug.[12]
Mandatory Visualizations
EGFR Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling pathway, a critical regulator of cell proliferation and survival, and the point of inhibition by pyrimidine-based TKIs like Osimertinib and CH7233163.
Caption: EGFR signaling pathway inhibited by pyrimidine derivatives.
General Experimental Workflow for In Vitro and In Vivo Efficacy Testing
The logical progression of experiments from cell-based assays to animal models is crucial for the preclinical evaluation of any potential anticancer compound.
Caption: Workflow for in vitro and in vivo efficacy evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. altogenlabs.com [altogenlabs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. insights.inotiv.com [insights.inotiv.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. NCI-H1975 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. crownbio.com [crownbio.com]
Navigating the Kinome: A Comparative Analysis of (2-Methylpyrimidin-5-yl)methanamine Moiety in Kinase Inhibition
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount in the quest for targeted and effective therapeutics. This guide provides a comparative analysis of the kinase inhibitor landscape, with a focus on compounds containing the (2-Methylpyrimidin-5-yl)methanamine moiety. We will delve into the selectivity profiles of key inhibitors, present supporting experimental data, and provide detailed methodologies to aid in the interpretation and replication of these findings.
The this compound scaffold is a key structural component in a number of potent kinase inhibitors. One of the most prominent examples is Dasatinib (BMS-354825), a powerful dual inhibitor of Src and Abl kinases.[1][2] Its clinical significance in the treatment of certain leukemias underscores the importance of its interaction with the human kinome. However, as with many kinase inhibitors, achieving absolute selectivity remains a significant challenge. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.
Kinase Inhibition Profile: A Quantitative Comparison
To objectively assess the cross-reactivity of kinase inhibitors bearing the this compound core, we have summarized inhibitory activity data (IC50 values) against a panel of kinases. The following table presents a comparison of Dasatinib with other notable kinase inhibitors, highlighting their potency and selectivity.
| Kinase Target | Dasatinib IC50 (nM) | Imatinib IC50 (nM) | Bosutinib IC50 (nM) |
| Abl | <1 | 25 | 1.2 |
| Src | 0.5 | >10000 | 1.2 |
| Lck | 1 | >10000 | 1.2 |
| c-Kit | 1-10 | 100 | 15 |
| PDGFRβ | 1-10 | 100 | 30 |
| VEGFR2 | 10-100 | 500 | 100 |
| EGFR | >1000 | >10000 | 24 |
Note: IC50 values are compiled from various sources and should be considered as approximate. For precise comparisons, data generated under identical experimental conditions are recommended.
Experimental Methodologies
The determination of kinase inhibitor potency and selectivity relies on robust and reproducible experimental protocols. Below are outlines of common methodologies used to generate the data presented above.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
General Protocol:
-
Reagents and Materials: Purified recombinant kinase, substrate peptide (often biotinylated), ATP, assay buffer, test compound (serial dilutions), and a detection reagent (e.g., phospho-specific antibody).
-
Assay Procedure:
-
The kinase, substrate, and test compound are pre-incubated in an appropriate assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, typically by the addition of EDTA.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA, fluorescence polarization, or radiometric analysis.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value is then determined by fitting the dose-response curve to a sigmoidal model.
Cellular Kinase Inhibition Assay
This assay assesses the ability of a compound to inhibit a specific kinase within a cellular context.
Objective: To determine the cellular potency of a compound by measuring the inhibition of phosphorylation of a downstream target.
General Protocol:
-
Cell Culture: A cell line expressing the target kinase is cultured under standard conditions.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound for a specific duration.
-
Cell Lysis: Cells are lysed to extract proteins.
-
Target Phosphorylation Analysis: The phosphorylation status of a known downstream substrate of the target kinase is assessed using techniques such as Western blotting or ELISA with phospho-specific antibodies.
-
Data Analysis: The level of phosphorylation is quantified and normalized to a loading control. The IC50 value is calculated based on the dose-dependent inhibition of substrate phosphorylation.
Visualizing Kinase Selectivity
To provide a clearer understanding of the relationships and workflows involved in assessing kinase inhibitor selectivity, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing kinase inhibitor selectivity.
Caption: Simplified signaling pathway showing Dasatinib's targets.
Conclusion
The this compound moiety serves as a valuable scaffold in the design of potent kinase inhibitors. As exemplified by Dasatinib, compounds incorporating this structure can achieve high potency against key cancer-driving kinases like Abl and Src. However, a thorough understanding of their cross-reactivity profile is essential for both predicting potential side effects and exploring new therapeutic applications. The methodologies and comparative data presented in this guide are intended to provide researchers with a foundational understanding for evaluating the selectivity of these and other kinase inhibitors, ultimately contributing to the development of safer and more effective targeted therapies.
References
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Benchmarking (2-Methylpyrimidin-5-yl)methanamine Against Known Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used in the management of type 2 diabetes.[1][2][3] They work by blocking the DPP-4 enzyme, which inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[1] Given that pyrimidine derivatives are known to be effective as DPP-4 inhibitors, this guide provides a comparative framework for evaluating (2-Methylpyrimidin-5-yl)methanamine against established drugs in this class.[4][5][6][7][8]
Comparative Analysis of DPP-4 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-established DPP-4 inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of the DPP-4 enzyme by 50% and are a key measure of potency.
| Inhibitor | IC50 (nM) |
| Sitagliptin | 19[9] |
| Vildagliptin | 62[9] |
| Saxagliptin | 50[9] |
| Alogliptin | 24[9] |
| Linagliptin | 1[9] |
| This compound | To Be Determined |
Signaling Pathway of DPP-4 Inhibition
The diagram below illustrates the mechanism of action of DPP-4 inhibitors in the context of glucose homeostasis.
Experimental Protocols
To experimentally determine the DPP-4 inhibitory activity of this compound and compare it to known inhibitors, a standardized in vitro assay can be employed.
Objective: To determine the IC50 value of this compound for the inhibition of DPP-4 enzyme activity.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin (AMC))
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
This compound
-
Known DPP-4 inhibitor as a positive control (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compound and the positive control in the assay buffer.
-
Dilute the recombinant DPP-4 enzyme and the substrate to their optimal working concentrations in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the serially diluted test compound, positive control, or solvent (for the no-inhibitor control) to the respective wells.
-
Add the diluted DPP-4 enzyme solution to all wells except the background control wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of DPP-4 inhibition for each concentration of the test compound and the positive control relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow
The following diagram outlines the workflow for the DPP-4 inhibition assay.
References
- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Overview of the gliptin class (dipeptidyl peptidase-4 inhibitors) in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine derivatives as multifaceted antidiabetic agents: A comprehensive review of structure-activity relationships, mechanisms, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized 5-Aminomethyl-2-methylpyrimidine
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 5-Aminomethyl-2-methylpyrimidine is a critical step. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive comparison of key analytical techniques for validating the purity of 5-Aminomethyl-2-methylpyrimidine, complete with detailed experimental protocols and supporting data.
Comparison of Analytical Techniques for Purity Determination
The choice of analytical method for purity determination depends on the nature of the compound, potential impurities, and the specific requirements of the analysis. For 5-Aminomethyl-2-methylpyrimidine, a polar and non-volatile compound, several techniques are applicable. The following table provides a comparative overview of the most common methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Intrinsic quantitative nature where the signal intensity is directly proportional to the number of nuclei.[1][2] |
| Applicability to 5-Aminomethyl-2-methylpyrimidine | Highly suitable due to the compound's non-volatile and polar nature. | Requires derivatization to increase volatility, which can add complexity and introduce potential errors. | Excellent for purity determination as it is a primary ratio method and can quantify without a specific reference standard for each impurity.[1] |
| Advantages | High resolution and sensitivity for a wide range of compounds. Well-established and widely used in the pharmaceutical industry. | High separation efficiency and provides structural information for impurity identification. | Non-destructive, requires minimal sample preparation, and provides structural information. Can provide a direct measure of purity against a certified reference material.[1] |
| Disadvantages | May require different methods to detect all potential impurities. Co-elution of impurities can be a challenge. | Not suitable for non-volatile or thermally labile compounds without derivatization. The derivatization step can be complex and may not be quantitative. | Lower sensitivity compared to chromatographic methods. May not detect impurities that do not contain the nucleus being observed (e.g., inorganic salts). |
| Typical Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.01 - 0.1 µg/mL (with derivatization) | ~1% for minor components |
| Primary Use | Quantitative analysis of purity and impurities. | Identification and quantification of volatile and semi-volatile impurities. | Absolute and relative quantification of the main component and impurities with known structures. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are proposed methodologies for HPLC, GC-MS, and qNMR analysis of 5-Aminomethyl-2-methylpyrimidine.
High-Performance Liquid Chromatography (HPLC) Protocol
This proposed Reverse-Phase HPLC (RP-HPLC) method is suitable for the separation and quantification of 5-Aminomethyl-2-methylpyrimidine from its potential impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of 5-Aminomethyl-2-methylpyrimidine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of 5-Aminomethyl-2-methylpyrimidine should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity by the area normalization method.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (with Derivatization)
For GC-MS analysis, a derivatization step is necessary to increase the volatility of 5-Aminomethyl-2-methylpyrimidine. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
Derivatization Procedure:
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL (splitless) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °C, hold for 10 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Analysis:
-
Analyze the derivatized sample.
-
Identify and quantify impurities based on their mass spectra and retention times relative to the derivatized main compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR offers a direct and accurate method for purity determination without the need for chromatographic separation of each component.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 5-Aminomethyl-2-methylpyrimidine sample into an NMR tube.
-
Accurately weigh approximately 2 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d6, D2O).
-
Ensure complete dissolution by gentle vortexing.
NMR Acquisition Parameters (¹H NMR):
| Parameter | Value |
| Pulse Program | A standard single-pulse experiment (e.g., zg30) |
| Relaxation Delay (d1) | At least 5 times the longest T1 of the signals of interest (typically 30-60 s for quantitative analysis) |
| Number of Scans | 16 or higher for good signal-to-noise ratio |
| Spectral Width | Appropriate to cover all signals of interest |
| Acquisition Time | Sufficient to ensure good digital resolution |
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of 5-Aminomethyl-2-methylpyrimidine and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparison of Synthesis Routes and Impact on Purity
The purity of 5-Aminomethyl-2-methylpyrimidine can also be influenced by the synthetic route employed. Different methods may introduce different types of impurities. Below is a comparison of common synthetic strategies. The purity of the final product from each route should be rigorously assessed using the analytical methods described above.
| Synthetic Route | Key Starting Materials | Key Reagents/Steps | Potential Impurities |
| Route 1: From 4-Amino-5-cyano-2-methylpyrimidine | 4-Amino-5-cyano-2-methylpyrimidine | Reduction of the nitrile group (e.g., catalytic hydrogenation) | Unreacted starting material, partially reduced intermediates, catalyst residues. |
| Route 2: From 4-Amino-5-(chloromethyl)-2-methylpyrimidine | 4-Amino-5-(chloromethyl)-2-methylpyrimidine | Nucleophilic substitution with an amine source (e.g., ammonia) | Unreacted starting material, over-alkylated products, hydrolysis products. |
| Route 3: Multistep synthesis from simple precursors | e.g., malononitrile, acetamidine | Vilsmeier-Haack reaction, condensation, reduction | A wider range of potential impurities depending on the specific steps, including regioisomers and by-products from each step. |
Conclusion
Validating the purity of synthesized 5-Aminomethyl-2-methylpyrimidine requires the application of robust and appropriate analytical techniques. HPLC is a versatile and widely used method for routine purity testing. GC-MS, although requiring derivatization, is invaluable for identifying and quantifying volatile impurities. qNMR stands out as a powerful, non-destructive technique for accurate and direct purity determination against a certified standard.
For comprehensive quality control, a combination of these methods is often employed. For instance, HPLC can be used for routine purity checks and quantification of known impurities, while LC-MS (an extension of HPLC) can be utilized for the identification of unknown impurities. qNMR can serve as a primary method for the certification of reference standards and for obtaining an accurate, absolute purity value. The choice of the synthesis route also has a significant impact on the impurity profile, necessitating a thorough analytical characterization of the final product. This guide provides the foundational knowledge and protocols for researchers to confidently validate the purity of their synthesized 5-Aminomethyl-2-methylpyrimidine.
References
comparative study of different synthetic routes to pyrimidines
A Comparative Guide to the Synthetic Routes of Pyrimidines for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The efficient synthesis of these heterocyclic compounds is, therefore, a subject of ongoing research. This guide provides a comparative analysis of three prominent synthetic routes to pyrimidines: the Biginelli reaction, the Pinner synthesis, and a modern multicomponent approach. The comparison focuses on reaction performance based on experimental data, detailed protocols, and mechanistic pathways to assist researchers in selecting the optimal strategy for their specific needs.
Data Presentation
The following table summarizes quantitative data for the synthesis of pyrimidine derivatives via the Biginelli reaction, Pinner synthesis, and a multicomponent reaction, highlighting differences in yield and reaction conditions.
| Synthetic Route | Reactants | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| Biginelli Reaction | Benzaldehyde, Ethyl acetoacetate, Urea | Yb(OTf)₃ | Solvent-free | 60°C, 3 hours | >90 | [1] |
| Pinner Synthesis | Acetylacetone, Acetamidine hydrochloride | Sodium ethoxide | Anhydrous Ethanol | Reflux, 2-4 hours | Not specified, but generally good | [2] |
| Multicomponent Synthesis | Amidine, up to three different Alcohols | PN₅P-Ir-pincer complex | Toluene | 150°C | up to 93 | [3][4] |
Experimental Protocols
Biginelli Reaction: Solvent-Free Synthesis of Dihydropyrimidinones
This protocol describes a solvent-free Biginelli reaction for the synthesis of dihydropyrimidinones, which are precursors to pyrimidines.[1]
Reactants:
-
Aryl aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea (1.5 mmol)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (catalytic amount)
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea, and Yb(OTf)₃ catalyst is prepared.
-
The mixture is heated at 60°C for the appropriate time (typically 3 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure dihydropyrimidinone.
Pinner Synthesis of Substituted Pyrimidines
This protocol outlines the classical Pinner condensation for synthesizing substituted pyrimidines, emphasizing the need for anhydrous conditions.[2]
Reactants:
-
β-Diketone (e.g., Acetylacetone) (1 equivalent)
-
Amidine Hydrochloride (e.g., Acetamidine hydrochloride) (1.1 equivalents)
-
Strong base (e.g., Sodium ethoxide) (1.1 equivalents)
-
Anhydrous Ethanol
Procedure:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a round-bottom flask, dissolve the amidine hydrochloride in anhydrous ethanol.
-
Carefully add the strong base to the stirred solution and continue stirring for 30 minutes at room temperature to generate the free amidine.
-
Add the β-diketone dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction's progress using TLC (typically complete within 2-4 hours).
-
After completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
The product is isolated by filtration and can be further purified by recrystallization.
Iridium-Catalyzed Multicomponent Synthesis of Pyrimidines
This protocol describes a modern, sustainable approach to pyrimidine synthesis from amidines and alcohols.[3][4]
Reactants:
-
Amidine (1 equivalent)
-
Up to three different alcohols (used as both reactants and solvent in some cases)
-
PN₅P-Ir-pincer complex catalyst
Procedure:
-
In a reaction vessel, the amidine, alcohols, and the iridium catalyst are combined.
-
The reaction mixture is heated to a high temperature (e.g., 150°C).
-
The reaction proceeds via a sequence of condensation and dehydrogenation steps.
-
Reaction progress is monitored by appropriate analytical techniques (e.g., GC-MS or LC-MS).
-
Upon completion, the product is isolated and purified using standard techniques such as column chromatography.
Mandatory Visualization
Biginelli Reaction Mechanism
The Biginelli reaction is a one-pot, three-component reaction that proceeds through a series of acid-catalyzed steps to form dihydropyrimidinones.[1][5]
Caption: The reaction mechanism of the Biginelli synthesis.
Pinner Synthesis Mechanism
The Pinner synthesis involves the condensation of a β-dicarbonyl compound with an amidine, typically under acidic or basic conditions, to yield a substituted pyrimidine.[6]
Caption: The reaction mechanism of the Pinner pyrimidine synthesis.
Experimental Workflow for Synthesis Protocol Selection
The selection of a synthetic protocol requires careful consideration of various factors, from literature review to experimental validation.
References
- 1. Biginelli Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
Safety Operating Guide
Proper Disposal of (2-Methylpyrimidin-5-yl)methanamine: A Guide for Laboratory Professionals
The responsible disposal of (2-Methylpyrimidin-5-yl)methanamine is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a pyrimidine derivative, this compound should be handled with care, assuming it may be harmful if swallowed, inhaled, or comes into contact with skin.[1] Strict adherence to established disposal procedures is essential to mitigate potential risks.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is critical to wear appropriate Personal Protective Equipment (PPE). All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that safety showers and eyewash stations are easily accessible.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles or a face shield.[3]
-
Hand Protection: Chemically impermeable gloves (e.g., nitrile).[4]
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[3]
-
Respiratory Protection: If there is a risk of aerosol or dust formation, a NIOSH-approved respirator should be utilized.[5]
Hazard Summary (Based on Similar Compounds)
The following table summarizes the potential hazards associated with this compound, based on data for related pyrimidine and amine compounds.
| Hazard Category | Description |
| Physical Hazards | May be a flammable liquid or solid. Vapors could form explosive mixtures with air.[1][6] |
| Health Hazards | Harmful if swallowed, in contact with skin, or inhaled.[4][5][7] May cause skin irritation and serious eye damage.[5][7] May also cause respiratory irritation.[5][7] |
| Environmental Hazards | Discharge into the environment should be avoided.[6][8] Do not let the product enter drains.[7] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
-
Waste Identification and Collection:
-
Solid Waste: Place any solid this compound waste into a designated, chemically resistant container with a secure lid.[9]
-
Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof container. Do not mix with other solvent wastes unless their compatibility has been confirmed.[3]
-
Contaminated Materials: Any items that have come into contact with the compound, such as gloves, pipette tips, and absorbent paper, must be treated as contaminated solid waste and placed in a separate, clearly labeled, and sealed container.[2][10]
-
-
Container Labeling and Storage:
-
Clearly label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[3][9] The label must include the full chemical name, "this compound," and list all components and their estimated percentages if it is a solution.[9]
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[2] This area should be well-ventilated, secure, and provide secondary containment.[2]
-
Segregate the waste from incompatible materials, such as strong oxidizing agents.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be properly decontaminated before disposal.
-
Triple-rinse the empty container with a suitable solvent in which the compound is soluble.[9]
-
Collect all rinsate as hazardous liquid waste. Do not pour the rinsate down the drain.[9]
-
After triple-rinsing and allowing the container to dry, deface or remove the original label before disposing of the container as regular trash, if permitted by your institution.[9][11]
-
-
Arranging for Professional Disposal:
Spill Response
In the event of a spill, immediate action is necessary to contain the area and prevent exposure.
-
For solid spills: Carefully dampen the material with water to avoid airborne dust.[10]
-
Containment: Use absorbent paper or other appropriate materials to collect the spilled substance.[10]
-
Collection: Transfer all contaminated materials into a suitable, labeled container for hazardous waste.[10]
-
Decontamination: Wash all contaminated surfaces with a soap and water solution.[10]
-
Waste Disposal: Seal all contaminated materials in a vapor-tight plastic bag for disposal as hazardous waste.[10]
Disposal Workflow Diagram
Caption: Decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. angenechemical.com [angenechemical.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling (2-Methylpyrimidin-5-yl)methanamine
Essential Safety and Handling Guide for (2-Methylpyrimidin-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
This compound is a flammable, corrosive, and toxic organic compound that requires stringent safety measures during handling, storage, and disposal. It is harmful if swallowed or inhaled, toxic in contact with skin, and can cause severe skin burns and eye damage.[1] Additionally, it may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The selection and proper use of appropriate Personal Protective Equipment (PPE) are the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Quantitative Data/Standards | Rationale |
| Hand Protection | Double gloving is recommended. Outer Glove: Butyl rubber. Inner Glove: Nitrile. | Butyl Rubber: Excellent resistance to corrosive amines.[2][3][4][5] Nitrile: Provides splash protection but has poor resistance to amines for prolonged contact (breakthrough time for structurally similar benzylamine is <10 minutes).[6][7] Gloves should be changed immediately upon contamination. | The chemical is toxic in contact with skin and causes severe burns.[1] Butyl rubber offers the most robust protection against corrosive amines.[2][3][4][5] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Must meet EN166 (EU) or ANSI Z87.1 (US) standards. | Protects against splashes of the corrosive liquid, which can cause severe eye damage.[1] |
| Respiratory Protection | A full-facepiece respirator with a combination organic vapor/acid gas cartridge, or a supplied-air respirator. | NIOSH (US) or EN 14387 (EU) approved. Recommended cartridge types include 3M 6003 or 60928, or equivalent, for protection against organic vapors and acid gases.[1][8][9] | The compound is harmful if inhaled and may cause respiratory irritation.[1] A full-facepiece respirator also provides an additional layer of eye and face protection. |
| Protective Clothing | A chemically resistant lab coat, apron, and closed-toe shoes. For larger quantities or in case of potential splashes, a chemical-resistant suit is recommended. | Ensure clothing is made of a material resistant to corrosive and flammable organic compounds. | Prevents skin contact and contamination of personal clothing. The chemical is toxic upon dermal absorption.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
-
Risk Assessment and Preparation:
-
Conduct a thorough risk assessment for the specific experimental protocol.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Verify that all necessary PPE is available, in good condition, and fits correctly.
-
Prepare and label all necessary equipment and containers before handling the chemical.
-
-
Handling the Chemical:
-
All handling of this compound must be performed in a certified chemical fume hood.
-
Ground and bond containers when transferring the liquid to prevent static discharge, as the substance is flammable.[1]
-
Use only non-sparking tools.[1]
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Keep the container tightly closed when not in use.
-
-
In Case of a Spill or Exposure:
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, wear the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand), and collect it into a sealed, labeled hazardous waste container.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.
-
Seek immediate medical attention.[1]
-
-
Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.[1]
-
-
Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.
-
Seek immediate medical attention.[1]
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.[1]
-
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Waste Segregation:
-
This compound is a non-halogenated organic solvent.
-
Collect all waste containing this chemical in a dedicated, clearly labeled hazardous waste container.
-
Do not mix with halogenated solvent waste, as this significantly increases disposal costs and complexity.[10][11][12]
-
Solid contaminated waste (e.g., gloves, absorbent materials) should be collected in a separate, clearly labeled solid hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Flammable, Corrosive, Toxic)
-
The accumulation start date.
-
-
-
Storage and Disposal:
-
Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Keep waste containers tightly sealed, except when adding waste.
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not pour down the drain.[11][13]
-
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. mastersupplyonline.com [mastersupplyonline.com]
- 2. safeopedia.com [safeopedia.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. oxwork.com [oxwork.com]
- 5. gloves-online.com [gloves-online.com]
- 6. gloves.com [gloves.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. esafetysupplies.com [esafetysupplies.com]
- 9. bossmfg.net [bossmfg.net]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
